Ethene;ethenol
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethene;ethenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O.C2H4/c1-2-3;1-2/h2-3H,1H2;1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRKOOWSQGXVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-34-9 | |
| Details | Compound: Ethylene-vinyl alcohol copolymer | |
| Record name | Ethylene-vinyl alcohol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60908614 | |
| Record name | Ethenol--ethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Ethylene-vinyl alcohol copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20896 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25067-34-9, 103812-69-7 | |
| Record name | Ethylene-vinyl alcohol copolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenol, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenol--ethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethenol-Acetaldehyde Keto-Enol Tautomerism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the keto-enol tautomerism between vinyl alcohol (ethenol) and its keto form, acetaldehyde. This fundamental chemical transformation is of significant interest to researchers, scientists, and drug development professionals due to its role in various chemical and biological processes. This document outlines the core mechanisms, quantitative thermodynamic and kinetic data, and detailed experimental protocols for studying this equilibrium.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol, an organic compound containing a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. For the C2 system, this equilibrium exists between acetaldehyde (keto form) and vinyl alcohol (enol form). Generally, the keto form is thermodynamically more stable than the enol form. The difference in stability between acetaldehyde and vinyl alcohol is considerable, amounting to more than 42 kilojoules per mole[1].
Mechanisms of Tautomerization
The interconversion between ethenol and acetaldehyde can proceed through uncatalyzed, acid-catalyzed, and base-catalyzed pathways.
Uncatalyzed Tautomerization
In the absence of a catalyst, the tautomerization is thought to occur via a concerted mechanism involving a cyclic transition state with water molecules, which facilitates the intramolecular proton transfer. However, this pathway is generally slow.
Acid-Catalyzed Tautomerism
Under acidic conditions, the tautomerization is significantly accelerated. The mechanism involves two key steps:
-
Protonation: The carbon-carbon double bond of the enol is protonated by an acid (e.g., H₃O⁺), leading to the formation of a resonance-stabilized carbocation.
-
Deprotonation: A base (e.g., H₂O) removes the proton from the hydroxyl group, yielding the keto form.
Base-Catalyzed Tautomerism
In the presence of a base, the tautomerization proceeds through a different intermediate:
-
Deprotonation: The hydroxyl proton of the enol is removed by a base (e.g., OH⁻), forming a resonance-stabilized enolate anion.
-
Protonation: The enolate anion is then protonated at the α-carbon by a proton source (e.g., H₂O) to give the final keto form.
References
Theoretical Underpinnings of Ethenol's Transient Nature Versus Acetaldehyde's Stability: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tautomeric relationship between acetaldehyde (the keto form) and ethenol (the enol form), also known as vinyl alcohol, represents a fundamental concept in organic chemistry. While both are constitutional isomers, their relative stability is overwhelmingly skewed towards acetaldehyde.[1][2] This technical guide delves into the theoretical and computational studies that have elucidated the thermodynamic and kinetic factors governing this equilibrium. Understanding the nuances of this relationship is critical for professionals in drug development and chemical research, as the principles of keto-enol tautomerism can influence molecular recognition, reaction mechanisms, and metabolic pathways. This document provides a detailed overview of the computational methodologies employed, quantitative data on the stability differences, and visual representations of the isomerization process.
I. Thermodynamic Stability: A Quantitative Comparison
Computational chemistry provides a powerful lens through which to examine the energy landscape of the acetaldehyde-ethenol system. A variety of methods, from semi-empirical to high-level ab initio calculations, have been employed to determine the relative stability of these two tautomers. The keto form is consistently found to be more thermodynamically stable.[1]
The preference for the keto form can be attributed to the bond energies. The combination of C-H, C-C, and C=O bonds in acetaldehyde is energetically more favorable than the C=C, C-O, and O-H bond arrangement in ethenol.[1] The approximate energy difference is significant, with the keto form being more stable by about 12 kcal/mol.[1] The following table summarizes key quantitative data from various theoretical studies.
| Computational Method | Parameter | Value (kcal/mol) | Reference |
| G3SX | Isomerization Barrier | 56.6 | [3] |
| Various | Thermodynamic Stability Difference | ~12 | [1] |
| AM1 | Mean Absolute Error (vs. Experiment) | 1.73 | [3] |
| M06/6-31+G(d,p) | Mean Absolute Error (vs. Experiment) | 0.71 | [3] |
| G4 | Mean Absolute Error (vs. Experiment) | 0.95 | [3] |
II. Methodologies in Theoretical Studies
The investigation of the acetaldehyde-ethenol tautomerism heavily relies on a suite of computational chemistry techniques. These methods can be broadly categorized into ab initio, density functional theory (DFT), and semi-empirical methods.
A. Ab Initio Methods:
-
G3SX (Gaussian-3 using scaled energies): This is a composite method that approximates a high-level calculation by combining the results of several lower-level calculations. It is known for its high accuracy in predicting thermochemical data, such as reaction barriers.[3]
-
G4: Another high-accuracy composite method that builds upon previous generations of Gaussian theories. It is often used as a benchmark for other computational methods due to its reliability.[3]
B. Density Functional Theory (DFT):
-
M06 (Minnesota Functional): A family of meta-hybrid generalized gradient approximation (GGA) functionals. The M06 functional is known for its broad applicability across thermochemistry, kinetics, and non-covalent interactions. The notation /6-31+G(d,p) refers to the basis set used in the calculation, which describes the mathematical functions used to represent the electronic orbitals.
-
PBE0, TPSS, BMK: These are other examples of density functionals that have been used to study keto-enol equilibria, each with varying levels of accuracy and computational cost.[4]
C. Semi-Empirical Methods:
-
AM1 (Austin Model 1): A semi-empirical method that uses parameters derived from experimental data to simplify calculations. While computationally inexpensive, it is generally less accurate than ab initio or DFT methods.[3]
D. Solvation Models:
-
PCM (Polarizable Continuum Model), CPCM, SMD: These models are used to simulate the effects of a solvent on the molecule of interest. This is crucial for accurately predicting tautomeric equilibria in solution, as the solvent can have a significant impact on the relative stabilities of the tautomers.
III. Visualizing the Tautomerization Pathway
The interconversion between acetaldehyde and ethenol proceeds through a high-energy transition state. This process can be visualized on a potential energy surface.
IV. Logical Workflow for Method Selection
The choice of computational method is a critical decision in theoretical studies. It involves a trade-off between accuracy and computational cost. The following diagram illustrates a simplified decision-making process for selecting an appropriate method for studying keto-enol tautomerism.
V. Factors Influencing Stability
While acetaldehyde is significantly more stable than ethenol in the gas phase and in most common solvents, certain structural and environmental factors can influence the keto-enol equilibrium.
-
Substitution: Attaching different functional groups to the carbon backbone can alter the relative stabilities of the keto and enol forms.[4]
-
Conjugation and Resonance: If the C=C double bond of the enol is in conjugation with another pi system, the enol form can be stabilized.
-
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form.[2]
-
Aromaticity: If the C=C bond of the enol is part of an aromatic ring (as in phenol), the enol form is dramatically stabilized.
-
Catalysis: The rate of interconversion can be significantly increased by the presence of acids or bases.[2][3] Carboxylic acids, for example, can catalyze the hydrogen shift, lowering the activation energy barrier.[3]
Conclusion
The stability of acetaldehyde over its enol tautomer, ethenol, is a well-established principle supported by extensive theoretical studies. High-level computational methods have provided precise quantitative data on the energy differences and isomerization barriers, confirming the thermodynamic preference for the keto form. For researchers and professionals in drug development, a thorough understanding of these theoretical underpinnings is essential. The principles governing the acetaldehyde-ethenol equilibrium are broadly applicable to more complex molecules, where tautomeric shifts can have profound effects on biological activity and chemical reactivity. The continued development of computational methods will undoubtedly provide even deeper insights into these fundamental chemical processes.
References
Synthesis and isolation of stable ethenol derivatives
An in-depth technical guide on the synthesis and isolation of stable ethenol derivatives for researchers, scientists, and drug development professionals.
Introduction
Ethenol (vinyl alcohol), the keto-enol tautomer of acetaldehyde, represents the simplest enol. In its unsubstituted form, it is highly unstable and readily tautomerizes to the more stable aldehyde form. However, the ethenol moiety is a key structural feature in various chemical and biological systems. The transient nature of simple enols has posed a significant challenge for their study and utilization. This guide focuses on the strategies employed to synthesize and isolate stable derivatives of ethenol, thereby enabling their detailed characterization and application in fields such as organic synthesis and medicinal chemistry.
The stability of ethenol derivatives can be significantly enhanced through steric and electronic effects. Bulky substituents can sterically hinder the tautomerization process, while electron-withdrawing or resonance-stabilizing groups can reduce the energy difference between the enol and keto forms. This guide will explore the synthesis, isolation, and characterization of such stabilized ethenol derivatives, providing detailed experimental protocols and data.
Strategies for the Stabilization of Ethenol Derivatives
The primary strategies for stabilizing ethenols involve the introduction of substituents that either sterically hinder the approach of a proton or electronically disfavor the formation of the keto tautomer.
DOT Script for Stabilization Strategies:
Synthesis and Characterization of Stable Ethenol Derivatives
2,2-Dimesityl-1-methylethenol
One of the classic examples of a stable enol is 2,2-dimesityl-1-methylethenol, synthesized by Fuson and co-workers. The bulky mesityl groups provide significant steric hindrance that prevents tautomerization.
Experimental Protocol: Synthesis of 2,2-Dimesityl-1-methylethenol
-
Preparation of Acetylmesitylene: Acetyl chloride is reacted with mesitylene in the presence of aluminum chloride (Friedel-Crafts acylation) to yield acetylmesitylene.
-
Bromination: Acetylmesitylene is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to form α-bromoacetylmesitylene.
-
Grignard Reaction: The α-bromoacetylmesitylene is reacted with mesitylmagnesium bromide. This is a key step where the second mesityl group is introduced.
-
Reduction and Hydrolysis: The resulting product is then reduced with a suitable agent like lithium aluminum hydride (LiAlH4) followed by careful acidic workup to yield the stable enol.
Quantitative Data for 2,2-Dimesityl-1-methylethenol
| Property | Value |
| Melting Point | 116-117 °C |
| ¹H NMR (CDCl₃, δ) | |
| OH | 5.45 (s, 1H) |
| =CH₂ | 4.95 (s, 1H), 5.15 (s, 1H) |
| Mesityl-CH₃ | 2.25 (s, 18H) |
| Mesityl-ArH | 6.80 (s, 4H) |
| IR (KBr, cm⁻¹) | |
| O-H stretch | 3550 |
| C=C stretch | 1660 |
Tris(trimethylsilyl)ethenol
The introduction of bulky organosilicon groups is another effective strategy for stabilizing enols.
Experimental Protocol: Synthesis of Tris(trimethylsilyl)ethenol
-
Preparation of Tris(trimethylsilyl)methyllithium: Tris(trimethylsilyl)methane is deprotonated using methyllithium in tetrahydrofuran (THF).
-
Reaction with an Acylating Agent: The resulting organolithium reagent is then reacted with an acylating agent such as methyl formate.
-
Hydrolysis: Careful hydrolysis of the reaction mixture with water or a dilute acid yields the stable tris(trimethylsilyl)ethenol.
Quantitative Data for Tris(trimethylsilyl)ethenol
| Property | Value |
| Boiling Point | 65-67 °C at 0.1 mmHg |
| ¹H NMR (C₆D₆, δ) | |
| OH | 1.30 (s, 1H) |
| =CH | 6.25 (s, 1H) |
| Si(CH₃)₃ | 0.15 (s, 9H), 0.20 (s, 18H) |
| ¹³C NMR (C₆D₆, δ) | |
| C=C | 145.2, 128.8 |
| Si(CH₃)₃ | 1.5, 2.0 |
Experimental Workflow and Logic
The general workflow for the synthesis and isolation of a stable ethenol derivative involves several key stages, from the initial reaction to the final characterization.
DOT Script for General Experimental Workflow:
Applications in Drug Development
The ability to synthesize and isolate stable enols opens up avenues for their use as synthons in organic chemistry and as potential pharmacophores in drug design. The enol functional group can participate in various chemical reactions, and its unique electronic and steric properties can be exploited in the design of novel therapeutic agents. For instance, the hydrogen-bonding capability of the enol hydroxyl group can be crucial for molecular recognition at biological targets.
Conclusion
The synthesis and isolation of stable ethenol derivatives have overcome the long-standing challenge of the inherent instability of the enol tautomer. Through the strategic use of bulky substituents and electronic modifications, a variety of stable ethenols have been prepared and characterized. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The continued exploration of novel stabilization strategies will undoubtedly lead to the discovery of new stable enols with unique properties and applications.
A Comprehensive Guide to Quantum Chemical Calculations of Ethenol Isomers and Conformers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isomers and conformers of ethenol (vinyl alcohol), grounded in quantum chemical calculations. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the theoretical underpinnings, computational methodologies, and key findings in the study of this fundamental organic molecule and its closely related saturated analogue, ethanol.
Introduction: Ethenol and Its Structural Complexity
Ethenol, also known as vinyl alcohol (CH₂=CHOH), is the simplest enol.[1] While structurally similar to the widely used ethanol (CH₃CH₂OH), its carbon-carbon double bond introduces unique chemical properties, most notably its existence in a tautomeric equilibrium with acetaldehyde.[1] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2] Understanding the energetics of this tautomerization is crucial for fields ranging from atmospheric chemistry to industrial catalysis.
Furthermore, the rotational freedom around single bonds in molecules like ethenol and its saturated counterpart, ethanol, gives rise to different conformers—spatial arrangements of atoms that can be interconverted by rotation. These conformers often have subtle but significant differences in energy, which can influence a molecule's reactivity, spectroscopic signature, and biological activity. This guide will explore both the tautomerism of ethenol and the conformational landscape of the closely related and extensively studied ethanol molecule, providing a comprehensive overview based on high-level quantum chemical calculations.
Isomers: The Tautomerization of Ethenol to Acetaldehyde
The most significant isomeric relationship for ethenol is its keto-enol tautomerization to acetaldehyde.[1] Under standard conditions, the equilibrium lies heavily towards the more stable acetaldehyde.[1][2] Quantum chemical calculations have been instrumental in quantifying the energetics of this intramolecular proton exchange.
Energetics of Tautomerization
The conversion of vinyl alcohol to acetaldehyde involves surmounting a significant energy barrier, making the uncatalyzed reaction slow at room temperature.[2] The reaction is exothermic, with acetaldehyde being the thermodynamically favored isomer.[1][2]
Table 1: Calculated Energetics of Vinyl Alcohol Tautomerization
| Parameter | Calculated Value | Method | Reference |
| Reaction Energy | -11.2 kcal/mol | DMol³ (DFT) | [2] |
| Energy Barrier | 51.9 kcal/mol | DMol³ (DFT) | [2] |
| Stability Difference | >42 kJ/mol (~10 kcal/mol) | Theoretical Studies | [1] |
Catalysis of Tautomerization
The high barrier for uncatalyzed tautomerization can be significantly lowered by catalysts. Studies have shown that molecules like water and formic acid can facilitate the proton transfer, thereby accelerating the conversion of vinyl alcohol to acetaldehyde.[3][4] This is particularly relevant in atmospheric and biological contexts.[3][5]
Below is a diagram illustrating the uncatalyzed tautomerization pathway from vinyl alcohol to acetaldehyde, proceeding through a transition state.
Caption: Uncatalyzed tautomerization of vinyl alcohol to acetaldehyde.
Conformational Analysis of Ethanol
While ethenol has rotational degrees of freedom, its saturated analogue, ethanol, provides a classic and more extensively studied example of conformational isomerism. Ethanol exists primarily as two stable conformers: trans (also called anti) and gauche.[6][7] These conformers are very close in energy, with the trans form being slightly more stable in the gas phase.[6][8] However, the gauche conformer is doubly degenerate (+gauche and -gauche), leading to its higher overall population at room temperature.[7][9]
Relative Energies and Rotational Barriers
Quantum chemical calculations have precisely determined the small energy gap between the trans and gauche conformers, as well as the energy barriers for their interconversion.
Table 2: Calculated Relative Energies of Ethanol Conformers and Transition States
| Species | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) | Method | Reference |
| trans Conformer | 0.0 | 0.0 | CCSD(T)-F12a/aVDZ | [6][8] |
| gauche Conformer | 0.134 | 47 | CCSD(T)/aug-cc-pVQZ | [6] |
| trans → gauche TS | 1.08 | 378 | CCSD(T)/aug-cc-pVQZ | [6] |
| gauche → gauche TS | 1.20 | 420 | CCSD(T)/aug-cc-pVQZ | [6] |
The diagram below illustrates the conformational landscape of ethanol, showing the interconversion between the trans and gauche conformers.
Caption: Potential energy surface of ethanol conformers.
Experimental and Computational Protocols
The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The studies cited in this guide employ a range of sophisticated techniques to achieve reliable results.
Key Methodologies
-
Density Functional Theory (DFT) : A widely used method that balances computational cost and accuracy. Functionals such as B3LYP are commonly employed for geometry optimizations and frequency calculations.[10][11]
-
Coupled Cluster (CC) Theory : Considered the "gold standard" in quantum chemistry for its high accuracy. The CCSD(T) level of theory, which includes single, double, and perturbative triple excitations, is often used for calculating highly accurate single-point energies.[6][8]
-
Basis Sets : The choice of basis set is critical for accurately describing the electron distribution. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ) are frequently used.[4][6][10]
-
Conformational Search : For flexible molecules, a thorough conformational search is necessary to locate all low-energy minima. This can be done using molecular mechanics force fields or semi-empirical methods before refining with higher-level quantum mechanical calculations.[12][13]
-
Solvation Models : To simulate molecules in solution, implicit solvation models like the Solvation Model based on Density (SMD) can be employed to account for the bulk effects of the solvent.[14]
The following workflow diagram outlines the typical steps involved in a computational study of molecular conformers.
Caption: A typical workflow for quantum chemical conformational analysis.
Conclusion
Quantum chemical calculations provide indispensable insights into the structural nuances of ethenol and its related compounds. They have precisely quantified the significant stability difference between ethenol and its tautomer, acetaldehyde, and elucidated the high energy barrier for their uncatalyzed interconversion.[1][2] For the closely related ethanol molecule, computational studies have revealed a delicate energetic balance between the trans and gauche conformers, with the trans form being marginally more stable but the gauche form being more abundant at room temperature due to degeneracy.[7][8][9] The detailed methodologies and workflows presented herein serve as a guide for conducting and interpreting such calculations, empowering researchers to better understand and predict the behavior of complex molecular systems in chemical, biological, and materials science applications.
References
- 1. Vinyl Alcohol, Tautomerism, and Earth’s Atmosphere [quirkyscience.com]
- 2. Calculating the Barrier of Vinyl Alcohol Tautomerization to Acetaldehyde | Density Functional Theory and Practice Course [sites.psu.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atmospheric Vinyl Alcohol to Acetaldehyde Tautomerization Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]
- 11. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/ÑÑ-pVQZ Approximation (Stretch С-Ð Vibrations) [article.sapub.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. alphaxiv.org [alphaxiv.org]
Ethenol as a potential precursor in prebiotic synthesis pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The origin of life on Earth remains one of the most profound scientific questions. The prevailing hypothesis suggests that life arose from non-living matter through a process of chemical evolution, where simple organic molecules self-assembled into more complex structures. Identifying plausible prebiotic precursors and the pathways leading to essential biomolecules is central to this field of study. Among the candidate molecules, ethanol (C₂H₅OH), a simple two-carbon alcohol, has garnered increasing interest due to its detection in interstellar environments and its potential to participate in the synthesis of key building blocks of life, such as amino acids and sugars. This technical guide provides a comprehensive overview of the role of ethanol as a potential precursor in prebiotic synthesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the core chemical pathways.
Extraterrestrial and Terrestrial Sources of Prebiotic Ethanol
Ethanol's journey to early Earth could have been both exogenous, delivered via comets and meteorites, and endogenous, synthesized on the planet's surface.
1.1. Exogenous Delivery:
Ethanol is detected in various interstellar environments, often as a component of icy mantles on dust grains.[1] These icy grains, present in star-forming regions, are the building blocks of comets and asteroids. Observations of comets like Hale-Bopp and Lovejoy have confirmed the presence of ethanol, with Comet Lovejoy reported to release the equivalent of at least 500 bottles of wine per second at its peak activity.[2][3] The delivery of these objects to early Earth could have seeded the planet with a significant inventory of organic molecules, including ethanol.
1.2. Endogenous Synthesis:
While less constrained, pathways for the synthesis of ethanol on early Earth have been proposed. One plausible scenario involves the catalytic conversion of carbon dioxide (CO₂) and water, abundant in the early atmosphere and oceans, on the surfaces of minerals. Iron-rich particles from meteorites or volcanic ash could have served as catalysts for the formation of a variety of organic compounds, including ethanol.
Quantitative Abundance of Ethanol in Prebiotic Environments
The plausibility of ethanol as a significant prebiotic precursor is supported by its observed abundance in various extraterrestrial locations. The following table summarizes key quantitative data regarding the column densities and relative abundances of ethanol.
| Location | Molecule | Column Density (cm⁻²) | Abundance Relative to H₂ or H₂O | Citation(s) |
| Sagittarius B2(N2) Hot Core | Ethanol (C₂H₅OH) | (1.49 ± 0.13) x 10¹⁶ | - | [4][5][6] |
| G+0.693-0.027 (Galactic Center) | Ethanol (C₂H₅OH) | - | 4.1 x 10⁻¹⁰ (Ga-n-C₃H₇OH) | [7] |
| Comet Hale-Bopp (C/1995 O1) | Ethanol (C₂H₅OH) | - | < 0.1% (relative to H₂O) | [2] |
| Comet Lovejoy (C/2014 Q2) | Ethanol (C₂H₅OH) | - | 0.12 ± 0.04 % (relative to H₂O) | [3] |
Prebiotic Synthesis Pathways from Ethanol
Ethanol can serve as a precursor to two of the most fundamental classes of biomolecules: amino acids and sugars. The key to these pathways lies in the oxidation of ethanol to form reactive aldehydes.
Pathway to Amino Acids via Acetaldehyde and the Strecker Synthesis
The conversion of ethanol to amino acids is a two-step process. First, ethanol is oxidized to acetaldehyde (CH₃CHO). This can be achieved under prebiotic conditions through various mechanisms, including photocatalysis on mineral surfaces. Subsequently, acetaldehyde can enter the Strecker synthesis pathway to produce the amino acid alanine.
3.1.1. Oxidation of Ethanol to Acetaldehyde
The oxidation of ethanol to acetaldehyde is a critical step. Experimental studies have shown that this conversion can be efficiently catalyzed by various minerals under conditions plausible for the early Earth. For instance, photocatalytic oxidation on RuOₓ-VOₓ/TiO₂ surfaces has demonstrated high selectivity for acetaldehyde.[6]
Experimental Protocol: Catalytic Oxidation of Ethanol to Acetaldehyde
This protocol is a generalized representation based on catalytic oxidation experiments.
1. Catalyst Preparation:
- Prepare a mineral support, such as TiO₂.
- Impregnate the support with a solution containing a catalytic metal precursor (e.g., a ruthenium or vanadium salt).
- Calcine the impregnated support at elevated temperatures to form the metal oxide catalyst.
2. Reaction Setup:
- Place the catalyst in a reactor vessel (e.g., a packed-bed or fluidized-bed reactor).
- Establish a continuous flow of a gas mixture containing ethanol vapor and an oxidant (e.g., O₂ or air) over the catalyst.
- Control the reaction temperature, pressure, and flow rates. For prebiotic simulations, temperatures could range from ambient to moderately elevated (e.g., 250-400 °C).[8]
3. Product Analysis:
- Pass the reactor effluent through a cold trap to condense the products.
- Analyze the composition of the condensed liquid and the exiting gas stream using gas chromatography-mass spectrometry (GC-MS) to identify and quantify acetaldehyde and any byproducts.
Quantitative Data: Ethanol to Acetaldehyde Conversion
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | Acetaldehyde Selectivity (%) | Acetaldehyde Yield (%) | Citation(s) |
| RuOₓ/TiO₂ (0.4 wt% Ru) | Ambient | ~55 | ~97 | ~53 | [6] |
| Cu/Activated Carbon | 350 | 65.3 | 96.3 | ~62.9 | [8] |
3.1.2. Strecker Synthesis of Alanine from Acetaldehyde
The Strecker synthesis is a classic method for producing amino acids from aldehydes. In this reaction, acetaldehyde reacts with ammonia (NH₃) and hydrogen cyanide (HCN), both thought to be present on the early Earth, to form an α-aminonitrile intermediate. Subsequent hydrolysis of this intermediate yields the amino acid alanine.[9][10][11]
Experimental Protocol: Strecker Synthesis of Alanine
This protocol is a generalized procedure for the Strecker synthesis of alanine from acetaldehyde.
1. Reactant Preparation:
- Prepare an aqueous solution of ammonium chloride (NH₄Cl) to provide both ammonia and a mildly acidic environment.
- Prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) as the cyanide source.
- Acetaldehyde is the aldehyde precursor.
2. Reaction Procedure:
- In a reaction vessel, combine the acetaldehyde with the ammonium chloride solution.
- Slowly add the sodium cyanide solution to the mixture while stirring. The reaction is typically carried out at room temperature or with gentle cooling.
- Allow the reaction to proceed for several hours to form the α-aminonitrile intermediate (2-aminopropanenitrile).
3. Hydrolysis:
- Acidify the reaction mixture with a strong acid (e.g., HCl) and heat under reflux to hydrolyze the nitrile group to a carboxylic acid.
- Alternatively, basic hydrolysis can be performed using a strong base (e.g., NaOH).
4. Product Isolation and Analysis:
- Neutralize the solution to the isoelectric point of alanine to precipitate the amino acid.
- Filter and wash the resulting solid.
- Confirm the identity and purity of the alanine product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
Quantitative Data: Strecker Synthesis Yields
While specific yields for the prebiotic Strecker synthesis of alanine from acetaldehyde are not always reported as a single value, the individual steps are known to be high-yielding under optimized laboratory conditions.[1] Diastereoselective synthesis of (S)-alanine has been reported with an overall yield of 17% and 90% enantiomeric excess.[10]
Diagram: Pathway from Ethanol to Alanine
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. aanda.org [aanda.org]
- 3. Formose reaction - Wikipedia [en.wikipedia.org]
- 4. aanda.org [aanda.org]
- 5. mills.ku.edu [mills.ku.edu]
- 6. aanda.org [aanda.org]
- 7. arxiv.org [arxiv.org]
- 8. Effect of UV radiation on thermotolerance, ethanol tolerance and osmotolerance of Saccharomyces cerevisiae VS1 and VS3 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
Gas-Phase Properties and Potential Energy Surface of the Ethene-Ethanol System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase properties of the ethene-ethanol system. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecular interactions and energetic landscape of this fundamental chemical pairing. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the theoretical constructs governing their interaction. While direct experimental and extensive theoretical studies on the ethene-ethanol dimer are limited, this guide synthesizes available data on the individual molecules and analogous systems to provide a robust framework for understanding their behavior in the gas phase.
Gas-Phase Properties of Ethene and Ethanol
The following tables summarize the key gas-phase properties of ethene and ethanol. This data is essential for understanding the behavior of these molecules in isolation and as a basis for modeling their interactions.
Table 1: Gas-Phase Properties of Ethene (C₂H₄)
| Property | Value | Units |
| Molar Mass | 28.05 | g/mol [1] |
| Boiling Point | -103.7 | °C[2] |
| Critical Temperature | 9.2 | °C[3] |
| Critical Pressure | 5.06 | MPa[3] |
| Critical Density | 214 | kg/m ³[3] |
| Gas Density (25 °C, 1 bara) | 1.138 | kg/m ³[3] |
Table 2: Gas-Phase Properties of Ethanol (C₂H₅OH)
| Property | Value | Units |
| Molar Mass | 46.07 | g/mol |
| Boiling Point | 78 | °C[4] |
| Melting Point | -114 | °C[4] |
| Gas Phase Heat Capacity (Cp) | 37 - 51 | J/(mol·K)[5] |
| Density (liquid) | ~0.8 | g/cm³[4] |
Ethanol's higher boiling point compared to ethene, despite its relatively low molar mass, is a direct consequence of strong intermolecular hydrogen bonding in the condensed phase. In the gas phase, these interactions are studied in the form of transient molecular complexes.
The Ethene-Ethanol Potential Energy Surface (PES)
The potential energy surface (PES) of the ethene-ethanol system describes the potential energy of the complex as a function of the relative positions of the two molecules. Understanding the PES is crucial for predicting the geometry, stability, and dynamics of the ethene-ethanol dimer.
While a definitive experimental or high-level theoretical PES for the ethene-ethanol dimer is not extensively documented in the literature, we can infer its primary features from studies of similar systems, such as the ethanol dimer.[6][7][8] The dominant interaction is expected to be a weak hydrogen bond between the hydroxyl group of ethanol and the π-electron cloud of the ethene double bond.
Computational Methodology for Determining the PES
The PES of a weakly bound complex like ethene-ethanol is typically determined using high-level ab initio quantum chemical calculations. The general workflow for such a study is outlined below.
A typical computational protocol would involve:
-
Geometry Optimization: The geometries of the individual ethene and ethanol molecules are optimized.
-
Coordinate System: A coordinate system is defined to describe the relative orientation of the two molecules, including the intermolecular distance and various angles.
-
Energy Calculations: A series of single-point energy calculations are performed for a large number of points on a grid of these intermolecular coordinates. To accurately capture the weak interactions, high-level theoretical methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed with large, diffuse basis sets (e.g., aug-cc-pVDZ).[8]
-
Surface Fitting: The calculated energy points are then fitted to an analytical function to create a continuous representation of the potential energy surface.
The primary interaction in the ethene-ethanol complex is anticipated to be a hydrogen bond between the hydroxyl hydrogen of ethanol and the π-electron density of the ethene double bond. This is analogous to other π-hydrogen bonded systems.
Experimental Investigation of Gas-Phase Complexes
The experimental study of weakly bound molecular complexes like the ethene-ethanol dimer requires specialized techniques that can generate and probe these transient species in a collision-free environment.
Supersonic Jet Expansion and Spectroscopy
Supersonic jet expansion is a powerful technique for preparing cold, isolated molecules and molecular complexes in the gas phase. A gas mixture containing ethene, ethanol, and a carrier gas (e.g., argon) is expanded through a small nozzle into a vacuum chamber. This rapid expansion leads to significant cooling of the internal degrees of freedom (rotational and vibrational) of the molecules, which promotes the formation of weakly bound complexes.
These cold complexes can then be interrogated using various spectroscopic methods, such as:
-
Fourier-Transform Microwave (FTMW) Spectroscopy: This technique provides high-resolution rotational spectra, which can be used to determine the precise geometry of the complex.
-
Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy: These methods provide information about the electronic and vibrational energy levels of the complex.
Photoionization Mass Spectrometry
Photoionization mass spectrometry is another valuable tool for studying molecular clusters. In this technique, the supersonic jet of molecules and clusters is intersected by a beam of photons with sufficient energy to ionize the species of interest. The resulting ions are then analyzed by a mass spectrometer.
By scanning the photon energy, one can determine the ionization energies of the different clusters. This information, combined with theoretical calculations, can provide insights into the structure and bonding of the complexes.
The experimental protocol typically involves:
-
Sample Preparation: A gas mixture of ethene, ethanol, and a carrier gas is prepared with controlled partial pressures.
-
Cluster Formation: The gas mixture is expanded through a nozzle in a supersonic jet apparatus to form cold molecular clusters.
-
Photoionization: The molecular beam is crossed with a tunable vacuum ultraviolet (VUV) light source, often from a synchrotron.
-
Mass Analysis: The photoions are detected using a time-of-flight (TOF) mass spectrometer, which separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The ion signals for different masses are recorded as a function of photon energy to generate photoionization efficiency (PIE) curves, from which appearance energies can be determined.[9]
Logical Relationships in Ethene-Ethanol Interactions
The interaction between ethene and ethanol in the gas phase is governed by a balance of attractive and repulsive forces. The following diagram illustrates the key factors influencing the formation and stability of the ethene-ethanol complex.
Conclusion
This technical guide has provided a detailed overview of the gas-phase properties of the ethene-ethanol system, with a focus on its potential energy surface and the experimental and computational methods used for its study. While direct data on the ethene-ethanol dimer is sparse, by drawing analogies with similar systems and outlining the established methodologies, we have constructed a comprehensive framework for understanding the fundamental interactions between these two important molecules. The provided tables of quantitative data and the visual representations of workflows and logical relationships serve as a valuable resource for researchers and professionals in chemistry and drug development. Further dedicated experimental and theoretical studies on the ethene-ethanol complex are warranted to refine our understanding of this model system for weak intermolecular interactions.
References
- 1. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 2. Ethylene - Wikipedia [en.wikipedia.org]
- 3. Ethylene - Thermophysical Properties - Dupulation [duplacao.com.br]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Potential energy surfaces for small alcohol dimers I: methanol and ethanol. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Investigating the fundamental reaction kinetics of ethene polymerization
An In-depth Technical Guide to the Fundamental Reaction Kinetics of Ethene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction kinetics of ethene polymerization, a cornerstone of the polymer industry. The document details the primary polymerization mechanisms, presents key kinetic data, outlines experimental protocols for kinetic analysis, and visualizes the core reaction pathways.
Introduction to Ethene Polymerization Kinetics
The polymerization of ethene (ethylene) into polyethylene is a process of immense industrial significance, yielding a versatile thermoplastic with a wide array of applications. The mechanical, thermal, and morphological properties of the resulting polymer are intricately linked to the kinetics of the polymerization reaction. Understanding and controlling these kinetics are therefore paramount for tailoring polyethylene resins to specific end-uses.
Ethene polymerization can proceed through several distinct mechanisms, each with its own characteristic kinetic profile:
-
Free-Radical Polymerization: Typically employed for the production of low-density polyethylene (LDPE), this mechanism involves the use of a free-radical initiator at high temperatures and pressures.
-
Coordination Polymerization: This broad category includes Ziegler-Natta and metallocene-catalyzed polymerizations, which are used to produce linear low-density (LLDPE) and high-density polyethylene (HDPE). These catalytic systems offer greater control over the polymer architecture.
The kinetics of these polymerization processes are governed by the rates of three fundamental steps: initiation, propagation, and termination.
Free-Radical Polymerization of Ethene
Free-radical polymerization of ethene is a chain reaction initiated by the decomposition of an initiator molecule to form free radicals.
2.1. Reaction Mechanism
The process can be broken down into the following key steps:
-
Initiation: An initiator (e.g., an organic peroxide) decomposes upon heating to produce free radicals (R•). These radicals then react with an ethene monomer to initiate the polymer chain.
-
Propagation: The newly formed radical center reacts with successive ethene monomers, rapidly increasing the length of the polymer chain.
-
Chain Transfer: A growing polymer chain can transfer its radical activity to another molecule, such as a monomer, solvent, or another polymer chain. This terminates the growth of the original chain while initiating a new one.
-
Termination: The growth of a polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.
2.2. Kinetic Data
The following table summarizes typical kinetic parameters for the free-radical polymerization of ethene. It is important to note that these values can vary significantly with reaction conditions such as temperature, pressure, and the specific initiator used.
| Kinetic Parameter | Symbol | Typical Value Range | Units |
| Propagation Rate Constant | k_p | 10^3 - 10^4 | L mol⁻¹ s⁻¹ |
| Termination Rate Constant | k_t | 10^6 - 10^8 | L mol⁻¹ s⁻¹ |
| Activation Energy for Propagation | E_a,p | 30 - 40 | kJ mol⁻¹ |
| Activation Energy for Termination | E_a,t | 5 - 15 | kJ mol⁻¹ |
2.3. Visualization of the Free-Radical Polymerization Pathway
Caption: Free-radical polymerization of ethene, showing initiation, propagation, and termination steps.
Ziegler-Natta Catalyzed Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are heterogeneous systems that produce highly linear and crystalline polyethylene (HDPE).
3.1. Reaction Mechanism: The Cossee-Arlman Model
The widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman model. This model proposes that the polymerization occurs at a titanium active center on the catalyst surface.
-
Activation: The organoaluminum compound (e.g., triethylaluminum) activates the titanium halide by alkylation, creating a vacant coordination site.
-
Propagation: An ethene monomer coordinates to the vacant site on the titanium atom. Subsequently, the monomer inserts into the existing titanium-alkyl bond, extending the polymer chain. The vacant site is then regenerated for the next monomer to coordinate.
-
Termination: Chain growth is terminated through various pathways, including chain transfer to the monomer, chain transfer to the co-catalyst, or by β-hydride elimination.
3.2. Kinetic Data
The kinetics of Ziegler-Natta polymerization are complex due to the heterogeneous nature of the catalyst and the presence of multiple types of active sites. The rate of polymerization is generally considered to be first-order with respect to both monomer and catalyst concentration.
| Kinetic Parameter | Symbol | Typical Value Range | Units |
| Propagation Rate Constant | k_p | 10^3 - 10^5 | L mol⁻¹ s⁻¹ |
| Activation Energy | E_a | 40 - 60 | kJ mol⁻¹ |
| Active Center Concentration | [C*] | 0.1 - 10 | % of total Ti |
3.3. Visualization of the Cossee-Arlman Mechanism
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Metallocene-Catalyzed Polymerization
Metallocene catalysts are organometallic compounds, typically based on Group 4 metals like zirconium or titanium, sandwiched between cyclopentadienyl-type ligands. They are homogeneous catalysts that, when activated by a co-catalyst like methylaluminoxane (MAO), exhibit single-site behavior, leading to polymers with a narrow molecular weight distribution.
4.1. Reaction Mechanism
The mechanism is similar in principle to the Ziegler-Natta mechanism but occurs in a homogeneous phase:
-
Activation: The metallocene pre-catalyst reacts with the co-catalyst (MAO) to form a cationic active species with a vacant coordination site.
-
Propagation: Ethene coordinates to the vacant site of the cationic metal center and is subsequently inserted into the metal-carbon bond, extending the polymer chain.
-
Termination: Chain termination primarily occurs via β-hydride elimination or chain transfer to the co-catalyst.
4.2. Kinetic Data
Metallocene catalysts are known for their high activity. The polymerization rate is typically first-order in both monomer and catalyst concentration.
| Kinetic Parameter | Symbol | Typical Value Range | Units |
| Propagation Rate Constant | k_p | 10^4 - 10^6 | L mol⁻¹ s⁻¹ |
| Activation Energy | E_a | 30 - 50 | kJ mol⁻¹ |
| Active Center Concentration | [C*] | Can approach 100% | % of total metal |
4.3. Visualization of the Metallocene Catalytic Cycle
Caption: Catalytic cycle for ethene polymerization with a metallocene catalyst.
Experimental Protocols for Kinetic Studies
Accurate determination of kinetic parameters is crucial for understanding and optimizing polymerization processes. The following are outlines of key experimental techniques.
5.1. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the polymerization reaction, which is directly proportional to the reaction rate.
-
Methodology:
-
A precise amount of the monomer and initiator/catalyst system is sealed in a DSC pan.
-
The pan is placed in the DSC cell alongside an empty reference pan.
-
The temperature is ramped up or held isothermally according to the desired experimental conditions.
-
The heat flow to or from the sample is recorded as a function of temperature or time.
-
The rate of polymerization can be calculated from the heat flow, knowing the enthalpy of polymerization for ethene.
-
Kinetic parameters such as the activation energy can be determined by conducting experiments at different temperatures.
-
5.2. Gas Chromatography (GC)
GC is employed to measure the consumption of the ethene monomer over time, from which the rate of polymerization can be determined.
-
Methodology:
-
The polymerization reaction is carried out in a reactor equipped with a sampling system.
-
At specific time intervals, a sample of the reactor's gas phase is withdrawn.
-
The sample is injected into a gas chromatograph equipped with a suitable column (e.g., a porous polymer or a molecular sieve column) to separate ethene from other components.
-
A detector, such as a thermal conductivity detector (TCD) or a flame ionization detector (FID), quantifies the amount of ethene.
-
The concentration of ethene is plotted against time to determine the rate of consumption and thus the rate of polymerization.
-
5.3. Gel Permeation Chromatography (GPC)
GPC, also known as size exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the produced polyethylene, which are influenced by the polymerization kinetics.
-
Methodology:
-
The polyethylene sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature.
-
The polymer solution is injected into the GPC system.
-
The solution flows through a series of columns packed with porous gel particles.
-
Larger polymer chains elute first as they are excluded from more of the pores, while smaller chains elute later.
-
A detector (e.g., a refractive index detector) measures the concentration of the polymer as it elutes.
-
The molecular weight distribution is determined by calibrating the instrument with polymer standards of known molecular weights.
-
5.4. Visualization of an Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for determining the kinetics of ethene polymerization.
Conclusion
The kinetics of ethene polymerization are multifaceted, with distinct mechanisms and reaction rate parameters depending on the chosen synthetic strategy. A thorough understanding of these kinetics, facilitated by robust experimental techniques, is essential for the rational design and production of polyethylene with desired properties. This guide provides a foundational understanding for researchers and professionals engaged in polymer science and its applications.
Methodological & Application
Application Notes and Protocols for the Characterization of Ethenol using Matrix Isolation Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenol (vinyl alcohol, CH₂=CHOH) is a key enol tautomer of acetaldehyde and a significant intermediate in various chemical and biological processes. Due to its inherent instability under normal conditions, its characterization requires specialized techniques. Matrix isolation infrared (MI-IR) spectroscopy is a powerful method for trapping and studying reactive species like ethenol at cryogenic temperatures. This document provides detailed application notes and experimental protocols for the generation, isolation, and characterization of ethenol using MI-IR spectroscopy.
Principle of Matrix Isolation Infrared Spectroscopy
Matrix isolation is an experimental technique where guest molecules (in this case, ethenol) are trapped within a rigid, inert host material (the matrix) at very low temperatures (typically 4-20 K). The inert matrix, usually a noble gas like argon or nitrogen, prevents the reactive guest molecules from aggregating or reacting with each other. This allows for the acquisition of high-resolution infrared spectra of the isolated molecules, providing detailed information about their vibrational modes and structure. For a more in-depth understanding of the technique, refer to foundational literature on matrix isolation.
Application: Characterization of Ethenol Conformers
Ethenol exists as two planar conformers: syn-ethenol and anti-ethenol, which differ in the orientation of the hydroxyl proton with respect to the C=C double bond. MI-IR spectroscopy allows for the trapping and individual characterization of these conformers. The significantly different vibrational frequencies of the two conformers, particularly the O-H stretching and torsional modes, enable their unambiguous identification.
Quantitative Data: Vibrational Frequencies of Ethenol Conformers in an Argon Matrix
The following table summarizes the experimentally observed vibrational frequencies for syn- and anti-ethenol isolated in an argon matrix. This data is crucial for the identification of ethenol in experimental spectra.
| Vibrational Mode | syn-Ethenol (cm⁻¹) | anti-Ethenol (cm⁻¹) |
| OH stretch | 3639.5 | 3655.2 |
| CH₂ asymmetric stretch | 3105 | 3105 |
| CH₂ symmetric stretch | 3025 | 3025 |
| CH stretch | - | - |
| C=C stretch | 1655 | 1661 |
| CH₂ scissor | 1455 | 1455 |
| in-plane OH bend | 1325 | 1325 |
| CH₂ rock | 1088 | 1088 |
| C-O stretch | 1132 | 1132 |
| CH wag | 980 | 980 |
| CH₂ wag | 817 | 817 |
| OH torsion | 595 | 420 |
| CCO bend | 390 | 390 |
| CH₂ twist | - | - |
Note: Some modes may not be experimentally observed or resolved.
Experimental Protocols
Protocol 1: Generation and Matrix Isolation of Ethenol via Photolysis of Acetaldehyde
This protocol describes the in situ generation of ethenol through the UV photolysis of its stable tautomer, acetaldehyde, followed by trapping in a cryogenic argon matrix.
Materials:
-
Acetaldehyde (CH₃CHO)
-
Argon gas (high purity, 99.999%)
-
Cryostat capable of reaching temperatures of 10-20 K (e.g., closed-cycle helium cryostat)
-
Infrared-transparent substrate (e.g., CsI or KBr window)
-
Gas mixing manifold
-
UV light source (e.g., mercury arc lamp with appropriate filters or an excimer laser)
-
Fourier Transform Infrared (FTIR) spectrometer
Methodology:
-
Sample Preparation: Prepare a gas mixture of acetaldehyde in argon with a typical ratio of 1:1000 to 1:2000 in the gas mixing manifold. This high dilution is critical to ensure proper isolation of the guest molecules in the matrix.
-
Matrix Deposition:
-
Cool the cryostat to the desired deposition temperature (e.g., 15 K).
-
Slowly deposit the acetaldehyde/argon gas mixture onto the cold infrared-transparent substrate under high vacuum conditions. The deposition rate should be controlled to ensure the formation of a clear, transparent matrix.
-
-
Initial IR Spectrum: Record a background IR spectrum of the deposited matrix containing acetaldehyde before photolysis. This spectrum will serve as a reference.
-
Photolysis:
-
Irradiate the matrix with a suitable UV light source. For the tautomerization of acetaldehyde to ethenol, broadband UV radiation or specific wavelengths (e.g., around 254 nm) can be effective.
-
The duration of photolysis will depend on the intensity of the UV source and the quantum yield of the reaction. Monitor the reaction progress by periodically recording IR spectra.
-
-
IR Spectral Analysis:
-
After photolysis, record the IR spectrum of the matrix.
-
New absorption bands corresponding to the vibrational modes of syn- and anti-ethenol will appear, while the bands of acetaldehyde will decrease in intensity.
-
Identify the ethenol conformers by comparing the experimental frequencies with the reference data provided in the table above.
-
-
Annealing (Optional): To study the conformational isomerization, the matrix can be annealed by warming it by a few Kelvin (e.g., to 30-35 K in argon) and then cooling it back down. This can induce the conversion of the higher-energy conformer to the more stable one, which can be monitored by IR spectroscopy.
Visualizations
Experimental Workflow for Matrix Isolation IR Spectroscopy of Ethenol
Application Note: High-Resolution Microwave Spectroscopy for Gas-Phase Ethanol Detection
AN-2025-10-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for the detection and quantification of gas-phase ethanol using microwave spectroscopy. We focus on chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy as a primary example, highlighting its high sensitivity and selectivity. This technique allows for the unambiguous identification of ethanol and its conformers, making it a powerful tool for applications ranging from breath analysis to industrial process monitoring.
Introduction
Ethanol is a significant biomarker for various physiological processes and a key component in numerous industrial applications. Accurate and sensitive detection of gas-phase ethanol is crucial for medical diagnostics, monitoring fermentation processes, and ensuring workplace safety. Microwave spectroscopy offers unparalleled specificity for this purpose. Molecules are identified by their unique rotational spectra, which are highly sensitive to their three-dimensional structure. This "spectral fingerprint" allows for the unambiguous identification of ethanol and its different conformational isomers (conformers) in complex gas mixtures without the need for chromatography.
Ethanol exists as two stable conformers at room temperature: trans and gauche. Each conformer has a distinct and well-characterized rotational spectrum. Microwave spectroscopy can differentiate between these forms, providing an additional layer of specificity.
Principle of Operation
Microwave spectroscopy probes the quantized rotational energy levels of polar molecules in the gas phase. A molecule must possess a permanent dipole moment to have a rotational spectrum.
-
Polarization: A short, high-power pulse of microwave radiation is broadcast into a sample chamber containing the gas mixture. Molecules with a dipole moment, like ethanol, are coherently polarized by this pulse, meaning their rotational wavefunctions are driven into a coherent superposition of states.
-
Free Induction Decay (FID): After the pulse, the molecules begin to dephase, emitting a faint microwave signal known as the Free Induction Decay (FID). This signal contains the characteristic rotational transition frequencies of the molecules in the sample.
-
Detection & Fourier Transform: The FID is detected by a sensitive receiver, digitized, and a Fourier transform is applied to the time-domain signal to produce a frequency-domain spectrum. Each peak in the spectrum corresponds to a specific rotational transition of a molecule, creating a unique spectral fingerprint.
Quantitative Data and Performance
Microwave spectroscopy provides excellent quantitative performance for ethanol detection. The intensity of a rotational transition is directly proportional to the number density of the corresponding molecule in the sample.
| Parameter | Value | Technique | Notes |
| Detection Limit (LOD) | ~1 ppm | CP-FTMW | Achievable with signal averaging over a few minutes. |
| Resolution | < 100 kHz | CP-FTMW | Allows for clear separation of spectral lines from different molecules and conformers. |
| Selectivity | Very High | All Microwave | Based on unique rotational constants for each molecule and conformer. |
| Measurement Time | 1 µs - 10 min | CP-FTMW | Single FID can be acquired in microseconds; signal averaging improves S/N. |
| Ethanol Rotational Constants (Trans) | A=15694.7 MHz, B=8173.2 MHz, C=5862.7 MHz | Literature | These constants determine the exact frequencies of the spectral lines. |
| Ethanol Rotational Constants (Gauche) | A=27012.3 MHz, B=6094.6 MHz, C=5237.9 MHz | Literature | Note the significant difference from the trans conformer, leading to a distinct spectrum. |
Experimental Workflow & Protocol
This section details a generalized protocol for detecting gas-phase ethanol using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.
Logical Workflow
Caption: High-level workflow for ethanol detection via CP-FTMW spectroscopy.
Detailed Protocol
Objective: To acquire the rotational spectrum of a dilute ethanol-in-air (or buffer gas) mixture and determine its concentration.
Materials:
-
CP-FTMW Spectrometer (typically operating in the 2-18 GHz range).
-
High-vacuum chamber.
-
Arbitrary Waveform Generator (AWG).
-
Microwave amplifier.
-
Low-noise microwave detector/receiver.
-
High-speed digitizer/oscilloscope.
-
Certified ethanol gas standard or liquid ethanol source.
-
Mass flow controllers for gas mixing.
-
Vacuum pump (e.g., turbomolecular pump).
Procedure:
-
System Preparation:
-
Evacuate the sample chamber to a high vacuum (< 10⁻⁶ Torr) to remove contaminants.
-
Set up the AWG to generate a linear microwave frequency chirp (e.g., 2-8 GHz over 1 µs).
-
Configure the digitizer for data acquisition, setting the sampling rate high enough to capture the FID (e.g., >20 GS/s).
-
-
Sample Introduction:
-
Prepare a gas mixture of known ethanol concentration using mass flow controllers. For example, dilute a 1000 ppm ethanol standard with a carrier gas like nitrogen or neon.
-
Introduce the gas mixture into the vacuum chamber using a pulsed valve. The final pressure in the chamber during the experiment should be low (typically a few mTorr) to minimize pressure broadening of the spectral lines.
-
-
Data Acquisition:
-
Trigger the experimental cycle: a. The pulsed valve opens briefly to introduce the gas sample. b. After a short delay for the gas to expand, the AWG fires, sending the microwave chirp through the amplifier and into the chamber to polarize the ethanol molecules. c. Immediately following the chirp, the digitizer acquires the FID signal for a set duration (e.g., 20 µs).
-
Repeat this cycle thousands of times (e.g., 100,000 shots) and average the time-domain FID signals. This process, known as signal averaging, significantly improves the signal-to-noise ratio (S/N).
-
-
Data Processing and Analysis:
-
Apply a window function (e.g., Hanning window) to the averaged FID to reduce spectral leakage.
-
Perform a Fast Fourier Transform (FFT) on the windowed FID to convert it from the time domain to the frequency domain.
-
The result is the rotational spectrum. Identify the characteristic transition peaks for trans- and gauche-ethanol by comparing their frequencies to a spectral database.
-
To quantify the ethanol concentration, integrate the area of one or more isolated, strong transition peaks. Compare this intensity to a calibration curve generated from samples of known concentrations.
-
Signaling Pathway and Logic
The detection process relies on a clear physical signaling pathway, from initial excitation to final data analysis.
Caption: Signal flow from microwave generation to final spectral analysis.
Conclusion
Microwave spectroscopy, particularly CP-FTMW, is a robust and highly selective technique for the detection and quantification of gas-phase ethanol. Its ability to provide unambiguous structural information makes it an invaluable tool for researchers in diverse fields. The protocols outlined in this note provide a foundation for developing specific applications tailored to various analytical challenges.
Application Notes and Protocols for Modeling Ethenol Tautomerization Barriers using Computational Chemistry
Authored for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the computational modeling of the tautomerization of ethenol to acetaldehyde. The keto-enol tautomerism is a fundamental concept in organic chemistry and serves as an excellent model system for benchmarking computational methods.[1] These protocols are designed to guide researchers in setting up and executing accurate calculations of reaction energies and activation barriers for this transformation.
Introduction
Ethenol (vinyl alcohol) and its keto tautomer, acetaldehyde, represent a classic example of keto-enol tautomerism. Acetaldehyde is known to be the more stable isomer under ambient conditions.[2] Computational chemistry provides a powerful toolkit to investigate the energetics of this isomerization, including the reaction energy and the height of the energy barrier separating the two tautomers. This information is crucial for understanding reaction mechanisms and kinetics.
This guide will cover the theoretical background, software and method selection, and step-by-step protocols for performing these calculations.
Data Presentation
The following table summarizes computationally determined energy values for the tautomerization of ethenol to acetaldehyde. These values can be used as benchmarks for researchers' own calculations.
| Computational Method | Basis Set | Property | Calculated Value (kcal/mol) | Reference |
| G3SX (Composite Method) | - | Uncatalyzed Barrier | 56.6 | [1] |
| B3LYP | 6-31G(2df,p) | Catalyzed Barrier* | 5.6 | [1] |
| PBE (DFT) | DNP | Reaction Energy | -11.2 | [2] |
| PBE (DFT) | DNP | Uncatalyzed Barrier | 51.9 | [2] |
*Catalyzed by formic acid.
Methodologies and Protocols
This section outlines the detailed protocols for modeling the ethenol tautomerization barrier. The general workflow involves geometry optimization of the reactant (ethenol), product (acetaldehyde), and the transition state connecting them.
Protocol 1: Geometry Optimization and Frequency Calculation
This protocol describes the steps to obtain the optimized geometries and vibrational frequencies of the reactant and product.
1. Software Selection:
-
A quantum chemistry software package is required. Examples include Gaussian, DMol3, ORCA, or Psi4.[3] This protocol will use terminology common to many of these packages.
2. Input File Preparation for Ethenol (Reactant):
-
Molecular Structure: Build the initial structure of ethenol (CH₂=CHOH). Most software has a graphical interface for this.
-
Calculation Type: Specify Opt or Optimize for geometry optimization followed by Freq for frequency calculation.
-
Method: Choose a computational method. Density Functional Theory (DFT) with a functional like B3LYP or PBE is a good starting point.[2][4] For higher accuracy, composite methods like G4 or G3SX can be used.[1]
-
Basis Set: Select a suitable basis set. A Pople-style basis set like 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ are common choices.[3][5][6]
-
Charge and Multiplicity: For neutral ethenol, the charge is 0 and the multiplicity is 1 (singlet).
3. Input File Preparation for Acetaldehyde (Product):
-
Molecular Structure: Build the initial structure of acetaldehyde (CH₃CHO).
-
Calculation Type: Opt and Freq.
-
Method: Use the exact same method and basis set as for the reactant to ensure consistent energies.
-
Charge and Multiplicity: Charge = 0, Multiplicity = 1.
4. Execution and Analysis:
-
Run the calculations.
-
After completion, verify that the geometry optimizations converged successfully.
-
Check the frequency calculations. For a stable minimum, there should be zero imaginary frequencies.
-
The output file will contain the final optimized energy (often labeled as "SCF Done" or similar) and the zero-point vibrational energy (ZPVE).
Protocol 2: Transition State Search
Finding the transition state (TS) is often the most challenging part of the calculation. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.
1. Initial Guess for the Transition State:
-
A good initial guess is crucial. One common method is to perform a Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) calculation, which interpolates between the reactant and product structures.[2] Software like DMol3 has built-in tools for this.[2]
-
Alternatively, one can manually build a structure that resembles the expected transition state for the intramolecular proton transfer.
2. Input File Preparation for Transition State Search:
-
Molecular Structure: Use the initial guess structure for the TS.
-
Calculation Type: Specify a transition state optimization, often denoted as Opt=TS, Opt(TS), or similar.
-
Method and Basis Set: Use the same method and basis set as for the reactant and product.
-
Charge and Multiplicity: Charge = 0, Multiplicity = 1.
3. Execution and Analysis:
-
Run the TS search calculation. This may be computationally more demanding than the geometry optimizations.
-
Upon completion, perform a frequency calculation at the optimized TS geometry.
-
A true transition state will have exactly one imaginary frequency.[2] The vibrational mode corresponding to this imaginary frequency should be the motion of the proton transferring from the oxygen to the carbon.
Protocol 3: Calculation of Reaction Energy and Activation Barrier
1. Energy Extraction:
-
From the output files of the optimized reactant, product, and transition state calculations, extract the final electronic energies and the zero-point vibrational energies (ZPVEs).
2. Energy Correction:
-
For more accurate results, it is important to include the ZPVE correction. The corrected energy (E_corrected) is calculated as: E_corrected = E_electronic + ZPVE
3. Calculation of Reaction Energy (ΔE):
-
ΔE = E_corrected(Product) - E_corrected(Reactant)
-
A negative ΔE indicates that the product is more stable than the reactant.[2]
4. Calculation of Activation Barrier (Ea):
-
Ea = E_corrected(Transition State) - E_corrected(Reactant)
Visualizations
Computational Workflow
The following diagram illustrates the overall computational workflow for determining the tautomerization barrier.
References
- 1. comporgchem.com [comporgchem.com]
- 2. Calculating the Barrier of Vinyl Alcohol Tautomerization to Acetaldehyde | Density Functional Theory and Practice Course [sites.psu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. biopchem.education [biopchem.education]
- 5. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Ethenol as a Reactive Intermediate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenol (vinyl alcohol, CH₂=CHOH), the enol tautomer of acetaldehyde, is a highly reactive and transient intermediate in organic synthesis. Due to its rapid tautomerization to the more stable acetaldehyde, its isolation is generally not feasible under standard conditions. However, its in-situ generation allows it to be harnessed as a potent nucleophile. These application notes provide an overview of the primary methods for generating ethenol as a reactive intermediate, summarize key quantitative data, and offer generalized protocols for its application in synthetic chemistry.
Introduction to Ethenol
Ethenol is the simplest enol and serves as a key intermediate in several fundamental organic reactions. Its reactivity stems from the nucleophilic character of the α-carbon, making it susceptible to attack by a variety of electrophiles. The primary challenge in utilizing ethenol is its thermodynamic instability relative to its keto tautomer, acetaldehyde. The equilibrium heavily favors the keto form, making the concentration of ethenol at any given moment very low.[1] Consequently, reactions involving ethenol are typically performed under conditions where it is generated in-situ and trapped immediately by a suitable electrophile.
Methods for In-Situ Generation of Ethenol
Hydration of Acetylene
The catalytic hydration of acetylene is a classic method that proceeds through an ethenol intermediate. In this reaction, a mercury(II) salt or other transition metal catalyst facilitates the addition of water across the triple bond of acetylene. The initially formed ethenol rapidly tautomerizes to acetaldehyde.[2][3] While this method is historically significant for acetaldehyde production, the underlying principle can be adapted for trapping the ethenol intermediate.
Thermal or Photochemical Keto-Enol Tautomerization
Ethenol can be generated directly from acetaldehyde through keto-enol tautomerization. While thermodynamically unfavorable, the enol form can be accessed, particularly in the gas phase at elevated temperatures.[4][5] Photochemical methods, such as the Norrish Type-II reaction of larger carbonyl compounds, can also generate enol intermediates, providing a pathway for forming the C=C-OH moiety under specific conditions.[6][7]
Quantitative Data
The transient nature of ethenol makes the experimental determination of reaction yields for its trapping challenging. Most available data is computational or spectroscopic, focusing on the energetics of its formation and tautomerization.
| Parameter | Value (kcal/mol) | Method | Reference |
| Keto-Enol Energy Difference (Acetaldehyde-Ethenol) | 11.8 - 12.1 | G2 Level (ab initio) | [8] |
| Activation Energy (Ethenol → Acetaldehyde) | 18.9 | DFT (COSMO-B3LYP) | [2][3] |
| Activation Energy (Water-Assisted Tautomerization) | 21.8 - 29.6 | DFT | [3] |
| Activation Energy (Keto → Enol Tautomerization) | 64.5 | G2 Level (ab initio) | [8] |
Applications in Organic Synthesis: Trapping of Ethenol
Once generated in-situ, the nucleophilic α-carbon of ethenol can react with various electrophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position alpha to the resulting carbonyl group. While ethenol itself is rarely used in preparative synthesis due to its volatility and instability, the principle is fundamental to enol chemistry. More stable enol derivatives or enolates are typically used in practice.[9][10] The trapping reaction must be rapid to compete with the tautomerization back to acetaldehyde.
Potential Electrophiles for Trapping Ethenol:
-
Halogens (e.g., Br₂, I₂)
-
Strong acids (protonation)
-
Other carbonyl compounds (Aldol-type reaction)
-
Michael acceptors
Experimental Protocols
The following are generalized protocols for the in-situ generation and conceptual trapping of ethenol. Specific conditions, particularly temperature, catalyst, and solvent, must be optimized for any given electrophile.
Protocol 5.1: Generation via Acetylene Hydration and In-Situ Trapping (Conceptual)
Objective: To generate ethenol from acetylene and trap it with a generic electrophile (E⁺).
Materials:
-
Acetylene gas
-
Anhydrous, inert solvent (e.g., THF, Dioxane)
-
Catalyst: Mercury(II) sulfate (HgSO₄) or a suitable gold/platinum catalyst
-
Dilute sulfuric acid (H₂SO₄)
-
Electrophile (e.g., N-Bromosuccinimide for bromination)
-
Quenching solution (e.g., saturated sodium bicarbonate)
Procedure:
-
Set up a three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a gas inlet, a condenser, and a thermometer.
-
To the flask, add the inert solvent, a catalytic amount of HgSO₄, and dilute H₂SO₄.
-
Add the chosen electrophile to the reaction mixture.
-
Bubble acetylene gas through the solution at a controlled rate while maintaining the reaction temperature (typically low, e.g., 0-25 °C, to minimize side reactions and favor trapping over tautomerization).
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) for the consumption of the electrophile and formation of the trapped product.
-
Upon completion, stop the acetylene flow and carefully quench the reaction by adding a basic solution, such as saturated sodium bicarbonate, to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 5.2: Generation via Thermal Tautomerization (Gas-Phase, Analytical)
Objective: To detect the formation of ethenol from acetaldehyde for mechanistic studies.[4]
Materials:
-
Acetaldehyde
-
Pyrolysis microreactor
-
Detection system: Photoionization mass spectrometer
Procedure:
-
Introduce a dilute mixture of acetaldehyde in a carrier gas (e.g., helium) into the pyrolysis microreactor.
-
Heat the microreactor to the desired temperature (studies have used temperatures ranging from 300 K to 1200 K).
-
The gas-phase products exiting the reactor are immediately analyzed by photoionization mass spectrometry.
-
Ethenol is identified by its lower ionization energy compared to its acetaldehyde isomer, allowing for their distinction.[4][5]
Visualizations
Logical and Mechanistic Diagrams
Caption: Keto-enol tautomerism between acetaldehyde and ethenol.
Caption: Reaction pathways for the ethenol intermediate.
Caption: Generalized experimental workflow for ethenol trapping.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Unraveling the Way Acetaldehyde is Formed from Acetylene: A Study Based on DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. allisonznliu.com [allisonznliu.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Generation and Trapping of Transient Ethenol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenol (vinyl alcohol), the simplest enol, is a key transient intermediate in various chemical and biological processes. Its high reactivity and rapid tautomerization to the more stable acetaldehyde make its direct analysis challenging. Understanding the properties and kinetics of ethenol is crucial for elucidating reaction mechanisms in fields ranging from atmospheric chemistry to metabolic pathways. These application notes provide detailed protocols for the generation of transient ethenol and its subsequent trapping for analysis using matrix isolation spectroscopy.
Generation of Transient Ethenol
The generation of ethenol in a controlled manner is the first critical step for its analysis. Two primary methods are highlighted here: Flash Vacuum Pyrolysis (FVP) of suitable precursors and photochemical generation within a cryogenic matrix.
Method 1: Flash Vacuum Pyrolysis (FVP) of Ethylene Glycol
Flash vacuum pyrolysis provides a clean and efficient method for producing transient molecules in the gas phase by the thermal decomposition of a precursor at high temperatures and low pressures. Ethylene glycol serves as a readily available and effective precursor for ethenol generation.
Experimental Protocol: FVP of Ethylene Glycol
-
Apparatus Setup:
-
Assemble a flash vacuum pyrolysis apparatus consisting of a sample inlet system, a quartz pyrolysis tube heated by a tube furnace, and a connection to a high-vacuum line.
-
The outlet of the pyrolysis tube should be directed towards the cold window of a cryostat for matrix isolation. A typical setup is depicted in the workflow diagram below.
-
-
Precursor Preparation:
-
Use commercially available ethylene glycol, ensuring it is degassed prior to use by several freeze-pump-thaw cycles.
-
-
Pyrolysis Conditions:
-
Heat the quartz pyrolysis tube to 900 °C using the tube furnace.[1]
-
Maintain a dynamic vacuum in the range of 10⁻⁵ to 10⁻⁶ Torr throughout the system.
-
Introduce the ethylene glycol vapor into the pyrolysis tube. The flow rate should be controlled by a needle valve to maintain a steady pressure.
-
-
Ethenol Generation:
-
Under these conditions, ethylene glycol undergoes a pyrolytic elimination of a water molecule to yield ethenol.[1]
-
The gaseous ethenol is then immediately directed towards the cryogenic matrix for trapping.
-
Method 2: Hydrolysis of a Ketene Precursor
The hydrolysis of a suitable ketene precursor in a controlled manner can also be used to generate ethenol. This method can be adapted for solution-phase studies where the tautomerization kinetics can be investigated.
Experimental Protocol: Hydrolysis of Methoxyvinyloxymethyl Chloroacetate
-
Precursor Synthesis:
-
Synthesize methoxyvinyloxymethyl chloroacetate according to established literature procedures.
-
-
Reaction Setup:
-
In an NMR tube, dissolve the methoxyvinyloxymethyl chloroacetate precursor in aqueous acetonitrile.
-
-
Ethenol Generation and In-situ Analysis:
-
The hydrolysis of the precursor will generate ethenol directly in the NMR tube.
-
The formation of ethenol and its subsequent tautomerization to acetaldehyde can be monitored in real-time using ¹H and ¹³C NMR spectroscopy.
-
Trapping of Transient Ethenol
Due to its transient nature, ethenol must be trapped immediately after generation to allow for its characterization. Matrix isolation is the most effective technique for this purpose, where the reactive species is co-deposited with a large excess of an inert gas at cryogenic temperatures, effectively "freezing" it in a solid, unreactive environment.
Experimental Protocol: Matrix Isolation of Ethenol
-
Cryostat Preparation:
-
Cool down a closed-cycle helium cryostat to the desired temperature, typically between 4 K and 20 K. The cold window (e.g., CsI or KBr) should be clean and free of contaminants.
-
-
Matrix Gas Preparation:
-
Use a high-purity inert gas, such as argon or nitrogen, as the matrix material.
-
Prepare a gas mixture of the ethenol precursor (if performing in-situ photolysis) and the matrix gas in a mixing chamber. A typical matrix ratio is 1:1000 (precursor:matrix gas).
-
-
Deposition:
-
For FVP-generated ethenol, co-deposit the stream of pyrolyzed gas with a separate stream of the matrix gas onto the cold window.
-
For in-situ generation, deposit the precursor/matrix gas mixture onto the cold window.
-
The deposition rate should be controlled to ensure good matrix quality, typically a few millimoles per hour.
-
-
In-situ Photolysis (for photochemical generation):
-
If generating ethenol photochemically from a trapped precursor (e.g., ethanol), irradiate the matrix with a suitable light source (e.g., a UV lamp) for a specified duration.
-
-
Spectroscopic Analysis:
-
Once the deposition (and photolysis, if applicable) is complete, record the infrared spectrum of the matrix-isolated species using a Fourier Transform Infrared (FTIR) spectrometer.
-
The vibrational frequencies of the trapped ethenol can then be compared with literature values for identification.
-
Data Presentation
| Generation Method | Precursor | Trapping Method | Analysis Technique | Key Findings | Reference |
| Flash Vacuum Pyrolysis | Ethylene Glycol | Matrix Isolation | FTIR Spectroscopy | Successful generation and isolation of ethenol, confirmed by its vibrational spectrum. | [1] |
| Hydrolysis | Methoxyvinyloxymethyl Chloroacetate | - (in-situ) | NMR Spectroscopy | Real-time observation of ethenol formation and its tautomerization to acetaldehyde. | |
| X-ray Irradiation | Ethanol | Matrix Isolation (in Ne, Ar, Kr, Xe) | FTIR Spectroscopy | Formation of various radiolysis products including ethenol (CH₂CHOH). | [2] |
Visualization of Experimental Workflows
Caption: Workflow for FVP generation and matrix isolation of ethenol.
Caption: Workflow for in-situ generation and NMR analysis of ethenol.
Signaling Pathways and Logical Relationships
The primary transformation of ethenol is its tautomerization to acetaldehyde. This is a key relationship to understand when analyzing this transient species.
Caption: Keto-enol tautomerization of ethenol to acetaldehyde.
References
Application Notes and Protocols: Reactivity of Ethanol with Hydroxyl Radicals in Simulated Atmospheric Conditions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ethanol (C₂H₅OH) is an oxygenated volatile organic compound (OVOC) with increasing prevalence in the atmosphere, primarily due to its widespread use as a biofuel additive and industrial solvent.[1] Its atmospheric fate is of significant interest as its oxidation products can influence regional air quality, contributing to the formation of ozone and secondary organic aerosols.[1] The primary removal mechanism for ethanol from the atmosphere is its gas-phase reaction with the hydroxyl radical (•OH), the most important daytime oxidant in the troposphere. Understanding the kinetics and mechanisms of this reaction is crucial for accurately modeling atmospheric chemistry and assessing the environmental impact of ethanol emissions.
Reaction Mechanism
The reaction between ethanol and the hydroxyl radical proceeds predominantly via hydrogen atom abstraction.[2][3] The abstraction can occur at three different sites on the ethanol molecule: the methylene carbon (α-position), the methyl carbon (β-position), or the hydroxyl group.
-
CH₃CH₂OH + •OH → Products
At typical atmospheric temperatures (around 298 K), abstraction from the C-H bonds is the dominant pathway, with abstraction from the O-H bond being a minor channel.[2][3]
-
α-Hydrogen Abstraction (Major Pathway): Abstraction from the methylene group (-CH₂-) is the most favored channel, accounting for the majority of the reaction. This leads to the formation of the 1-hydroxyethyl radical.
-
CH₃CH₂OH + •OH → CH₃ĊHOH + H₂O
-
-
β-Hydrogen Abstraction (Minor Pathway): Abstraction from the methyl group (-CH₃) forms the 2-hydroxyethyl radical.
-
CH₃CH₂OH + •OH → ĊH₂CH₂OH + H₂O
-
-
Hydroxyl-Hydrogen Abstraction (Minor Pathway): Abstraction from the hydroxyl group (-OH) is the least significant pathway at lower tropospheric temperatures.
-
CH₃CH₂OH + •OH → CH₃CH₂O• + H₂O
-
The alkyl radicals formed, primarily the 1-hydroxyethyl radical, react rapidly with molecular oxygen (O₂) present in the atmosphere to yield acetaldehyde (CH₃CHO) and a hydroperoxyl radical (HO₂).[4]
-
CH₃ĊHOH + O₂ → CH₃CHO + HO₂
Acetaldehyde is a key product and can undergo further oxidation or photolysis, contributing to the formation of peroxyacetyl nitrate (PAN) and ozone.[1]
Quantitative Data
The kinetic parameters and product yields for the reaction of ethanol with hydroxyl radicals are essential for atmospheric models. The data are summarized in the tables below.
Table 1: Kinetic Parameters for the Reaction of OH with Ethanol
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Overall Rate Coefficient (k) | (3.2 ± 0.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 K, 1 atm | [2] |
| Temperature Dependence | k(T) = 1.06 x 10⁻²² T³⁵⁸ exp(1126/T) cm³ molecule⁻¹ s⁻¹ | 298-523 K | [2] |
| Atmospheric Lifetime | ~2.5 days | Assuming [OH] = 2 x 10⁶ molecules cm⁻³ | Calculated |
Table 2: Product Yields and Branching Ratios from the Reaction of OH with Ethanol
| Product / Pathway | Yield / Ratio | Conditions | Reference |
|---|---|---|---|
| α-H Abstraction | 92 ± 8% | 298 K | [2] |
| β-H Abstraction | 8 ± 1% (Calculated as balance) | 298 K | [2] |
| Acetaldehyde (CH₃CHO) | Approaching ~92% (from α-abstraction) | 298 K, 1 atm |[4] |
Visualized Reaction Pathway and Experimental Workflow
Caption: Primary reaction pathway for ethanol oxidation by OH radicals.
Caption: Workflow for determining the ethanol + OH rate constant.
Experimental Protocols
Protocol 1: Determination of the Rate Constant via the Relative Rate Method
This protocol describes a typical experiment to determine the rate constant of the reaction between ethanol and OH radicals using a smog chamber and the relative rate technique.[5]
1.1. Objective: To measure the rate constant (k_EtOH) for the reaction C₂H₅OH + •OH by comparing its reaction rate to that of a reference compound (Ref) with a well-established rate constant (k_Ref).
1.2. Materials & Equipment:
-
Smog Chamber: Large volume (>5000 L) chamber made of FEP Teflon film with UV lamps (e.g., blacklights).[6]
-
Analytical Instrument: Fourier-Transform Infrared (FTIR) Spectrometer coupled with a long-path gas cell.[7][8]
-
Reactants: Pure ethanol, reference compound (e.g., isoprene), OH radical precursor (e.g., H₂O₂ or CH₃ONO).
-
Gases: Zero air (purified, hydrocarbon-free air), high-purity nitrogen.
-
Injection System: Calibrated syringes, mass flow controllers.
1.3. Procedure:
-
Chamber Preparation:
-
Evacuate the smog chamber to <1 mbar.
-
Flush the chamber with zero air at least three times to ensure cleanliness.
-
Record a background FTIR spectrum of the empty chamber.
-
-
Reactant Injection:
-
Inject a known volume of the OH precursor (e.g., H₂O₂) into the chamber via a heated inlet to ensure vaporization. Allow it to mix.
-
Inject a known volume of liquid ethanol into a heated glass bulb and flush it into the chamber with a stream of nitrogen.
-
Similarly, inject the reference compound (e.g., isoprene).
-
Pressurize the chamber to atmospheric pressure (~1000 mbar) with zero air.
-
-
Equilibration:
-
Allow the chamber contents to mix thoroughly for at least 30 minutes.
-
Monitor the concentrations of ethanol and the reference compound using FTIR to ensure they are stable and well-mixed.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by turning on the UV lamps, which photolyzes the precursor to generate OH radicals.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 2-5 minutes) for the duration of the experiment (typically 1-2 hours).
-
Continue until at least 50% of the more reactive compound has been consumed.
-
1.4. Data Analysis:
-
From the time-series of FTIR spectra, determine the concentrations of ethanol and the reference compound over time by integrating characteristic absorption bands.
-
The relative rate expression is given by:
-
ln([Ethanol]₀ / [Ethanol]t) = (k_EtOH / k_Ref) * ln([Ref]₀ / [Ref]t)
-
Where [X]₀ is the initial concentration and [X]t is the concentration at time t.
-
-
Plot ln([Ethanol]₀ / [Ethanol]t) versus ln([Ref]₀ / [Ref]t).
-
The data should yield a straight line passing through the origin. The slope of this line is equal to the ratio of the rate constants (k_EtOH / k_Ref).
-
Calculate k_EtOH by multiplying the slope by the known literature value of k_Ref.
Protocol 2: Product Identification and Quantification
This protocol outlines the method for identifying and quantifying the products, primarily acetaldehyde, from the ethanol + OH reaction.
2.1. Objective: To identify the reaction products and determine their molar yields using FTIR spectroscopy.
2.2. Procedure:
-
Perform an experiment as described in Protocol 1. The use of a reference compound is not strictly necessary if only product analysis is desired.
-
Product Identification:
-
Subtract the initial spectrum (at t=0) from subsequent spectra to obtain "difference spectra."
-
In these difference spectra, negative peaks correspond to consumed reactants (ethanol), while positive peaks correspond to formed products.
-
Compare the positive absorption features to reference FTIR spectra of known compounds (e.g., acetaldehyde, formaldehyde) to identify the products.[4][9]
-
-
Product Quantification:
-
Select a unique, interference-free absorption band for the product of interest (e.g., the C=O stretch for acetaldehyde around 1745 cm⁻¹).
-
Calibrate the FTIR spectrometer by injecting known concentrations of pure acetaldehyde into the chamber and measuring the absorbance of the chosen band to create a calibration curve.
-
Plot the concentration of the formed product (e.g., [Acetaldehyde]) versus the amount of consumed reactant ([Ethanol]consumed).
-
The slope of this plot represents the molar yield of the product. For example: Yield_Acetaldehyde = Δ[Acetaldehyde] / -Δ[Ethanol].
-
Correct the measured yield for any secondary reactions or photolysis of the product if necessary.
-
References
- 1. Ethanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Effects of OHÂ radical and SO2 concentrations on photochemical reactions of mixed anthropogenic organic gases [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. ck12.org [ck12.org]
Application Notes and Protocols for the Photochemical Synthesis of Ethenol from Ethylene Precursors
Disclaimer: The direct photochemical synthesis of ethenol (vinyl alcohol) from ethylene precursors is a challenging transformation that is not well-established in the scientific literature. Ethenol is a highly unstable enol that rapidly tautomerizes to its more stable aldehyde isomer, acetaldehyde. The following application notes and protocols describe a hypothetical photochemical pathway based on established principles of photochemistry. This information is intended for experienced researchers and should be considered a starting point for exploratory research rather than an established synthetic method.
Introduction
Ethenol (vinyl alcohol), the simplest enol, is a valuable intermediate in organic synthesis and polymer chemistry. However, its inherent instability and rapid isomerization to acetaldehyde pose significant challenges for its direct synthesis and isolation.[1] Conventional methods for the production of its stable polymer, poly(vinyl alcohol), involve the polymerization of vinyl acetate followed by hydrolysis.[1]
This document outlines a hypothetical photochemical approach for the synthesis of ethenol from an ethylene precursor. The proposed method is based on the photosensitized addition of water to ethylene. This approach aims to overcome the thermodynamic barrier of the direct hydration of ethylene by utilizing light energy. It is important to note that the primary product isolated from this reaction is expected to be acetaldehyde, the tautomer of the desired ethenol.
Proposed Photochemical Pathway
The proposed synthesis involves the mercury-sensitized photochemical reaction of ethylene with water vapor. In this process, mercury atoms are excited by ultraviolet (UV) light to a triplet state (Hg*). These excited mercury atoms then transfer their energy to ethylene molecules, promoting them to an excited state. The excited ethylene can then react with water to form an unstable ethenol intermediate, which is expected to rapidly tautomerize to acetaldehyde.
Caption: Proposed reaction pathway for the photochemical synthesis of ethenol.
Experimental Protocols
This section provides a detailed, hypothetical protocol for the photochemical synthesis of ethenol from ethylene.
Materials and Equipment
| Reagents | Grade | Supplier |
| Ethylene | High Purity (99.9%) | Commercially Available |
| Deionized Water | Ultra-pure | Laboratory Supply |
| Mercury | High Purity | Commercially Available |
| Nitrogen (for purging) | High Purity (99.99%) | Commercially Available |
| Equipment | Specifications |
| Photochemical Reactor | Quartz reaction vessel, gas inlet/outlet |
| UV Lamp | Low-pressure mercury lamp (emits at 253.7 nm) |
| Gas Flow Controllers | For ethylene and nitrogen |
| Water Vaporizer | To introduce water vapor into the reactor |
| Cold Trap | To collect reaction products |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | For product analysis |
| FTIR Spectrometer | For product identification |
Experimental Workflow
Caption: Experimental workflow for the photochemical synthesis of ethenol.
Procedure
-
Reactor Preparation: Thoroughly clean the quartz photochemical reactor and dry it completely. Place a small drop of high-purity mercury into the bottom of the reactor. Assemble the reactor with the gas inlet and outlet lines.
-
System Purge: Purge the entire system, including the gas lines and reactor, with high-purity nitrogen for at least 30 minutes to remove any residual air and moisture.
-
Reactant Introduction: Set the gas flow controllers to the desired flow rates for ethylene. Pass the ethylene stream through a water vaporizer to introduce a controlled amount of water vapor into the gas stream. The molar ratio of ethylene to water should be optimized, with an initial suggestion of 1:1.
-
Photochemical Reaction: Once a steady flow of the ethylene and water vapor mixture is established through the reactor, turn on the low-pressure mercury UV lamp. The lamp should be positioned to provide uniform irradiation to the quartz reactor. The reaction temperature should be maintained at a constant, controlled value, for instance, room temperature.
-
Product Collection: Pass the outlet gas stream from the reactor through a cold trap immersed in liquid nitrogen to condense and collect the reaction products.
-
Reaction Monitoring: The reaction can be monitored by periodically taking small samples from the cold trap for analysis. The duration of the irradiation will depend on the desired conversion and should be determined experimentally.
-
Product Analysis: After the reaction is complete, carefully warm the cold trap to room temperature and analyze the collected liquid using GC-MS to identify and quantify the products. FTIR spectroscopy can be used to identify the functional groups of the products, specifically looking for the characteristic C=C-O-H vibrations of ethenol and the C=O stretch of acetaldehyde.
Data Presentation
The following table presents hypothetical quantitative data that could be expected from the successful photochemical synthesis of ethenol, with the understanding that it will likely tautomerize to acetaldehyde.
| Parameter | Hypothetical Value | Notes |
| Ethylene Conversion (%) | 5 - 15 | Dependent on reaction time and light intensity. |
| Selectivity for Acetaldehyde (%) | > 90 | Ethenol is expected to be a transient species. |
| Quantum Yield (Φ) | 0.1 - 0.3 | Moles of product formed per mole of photons absorbed. |
| Optimal Wavelength (nm) | 253.7 | Corresponds to the emission of the mercury lamp. |
| Molar Ratio (Ethylene:Water) | 1:1 to 1:2 | To be optimized experimentally. |
Conclusion
The photochemical synthesis of ethenol from ethylene precursors represents a novel and challenging area of research. The hypothetical protocol detailed in these application notes provides a scientifically grounded starting point for investigating this transformation. Researchers undertaking this work should be aware of the inherent instability of ethenol and focus on the detection and quantification of its tautomer, acetaldehyde, as the primary product. Further research is needed to optimize reaction conditions and to develop methods for potentially stabilizing the ethenol intermediate.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of pure, stable ethenol
Welcome to the Technical Support Center for Ethenol Synthesis. This resource is designed for researchers, scientists, and drug development professionals investigating the synthesis and applications of pure, stable ethenol (vinyl alcohol). Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the significant challenges associated with this labile molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure, stable ethenol?
A1: The foremost challenge is the inherent thermodynamic instability of ethenol. It is the enol tautomer of acetaldehyde and rapidly isomerizes to its more stable keto form, acetaldehyde.[1][2] This tautomerization is an equilibrium process that heavily favors acetaldehyde under normal conditions, making the isolation and storage of pure ethenol exceptionally difficult.[1][3]
Q2: What is the difference between ethenol (vinyl alcohol) and polyvinyl alcohol (PVA)?
A2: Ethenol (vinyl alcohol) is the small molecule monomer with the formula CH₂=CHOH. Polyvinyl alcohol (PVA) is a polymer made of repeating vinyl alcohol units. A crucial distinction is that PVA is not synthesized by polymerizing ethenol directly, precisely because ethenol is too unstable.[4] Instead, PVA is produced through the hydrolysis of polyvinyl acetate.[4]
Q3: Can ethenol be stabilized for experimental use?
A3: While long-term stabilization of pure ethenol in a bottle on the shelf is not currently feasible, its lifetime can be extended under specific conditions. These include gas-phase synthesis at low pressures, isolation in inert matrices at cryogenic temperatures, or through rapid in situ generation and immediate use in a subsequent reaction. The focus of current research is on its generation and immediate trapping or characterization rather than bulk stabilization.
Q4: What factors influence the rate of tautomerization of ethenol to acetaldehyde?
A4: The tautomerization is catalyzed by both acids and bases.[3] Therefore, trace amounts of acidic or basic impurities, including water, can significantly accelerate the conversion to acetaldehyde. Temperature also plays a role; higher temperatures generally increase the rate of isomerization.
Q5: Are there any conditions where the enol form (ethenol) is more stable?
A5: For simple aldehydes and ketones, the keto form is almost always more stable. However, the enol form can be significantly stabilized and even become the major tautomer in systems with extended conjugation, aromaticity, or intramolecular hydrogen bonding.[1][2][3][5][6] For ethenol itself, these stabilizing factors are not present, hence its instability.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Troubleshooting Action / Mitigation Strategy |
| Rapid disappearance of ethenol signal (e.g., in NMR or MS) | Tautomerization to acetaldehyde is occurring. | This is the expected behavior of ethenol. The goal is not to prevent it entirely, but to manage it. Consider in situ generation and analysis, or trapping experiments. |
| Product analysis shows only acetaldehyde, no ethenol. | The timescale of the experiment and analysis is too long for the lifetime of ethenol under the experimental conditions. | - Use rapid detection methods (e.g., mass spectrometry coupled directly to the reaction).- Generate and trap the ethenol in situ with a suitable electrophile.[7]- Perform characterization at very low temperatures in an inert matrix. |
| Low yield of ethenol-derived product in a trapping experiment. | The rate of tautomerization is faster than the rate of the trapping reaction. | - Increase the concentration of the trapping agent.- Optimize reaction conditions (solvent, temperature) to favor the trapping reaction.- Choose a more reactive trapping agent. |
| Inconsistent results between experimental runs. | Traces of acid, base, or water are catalyzing the tautomerization at different rates. | - Rigorously dry all solvents and reagents.- Use glassware that has been oven-dried and cooled under an inert atmosphere.- Consider performing the reaction in a non-polar, aprotic solvent to minimize proton transfer. |
Experimental Protocols
Illustrative Protocol for the In Situ Generation of Ethenol via Photochemistry
This protocol is for the generation of ethenol for immediate spectroscopic analysis or use in a subsequent reaction. It is based on the principle of photo-tautomerization of acetaldehyde.[8] Caution: This experiment requires specialized photochemical equipment and rigorous safety precautions.
Objective: To generate a transient population of ethenol from acetaldehyde in the gas phase for spectroscopic detection.
Materials:
-
Acetaldehyde (high purity)
-
Inert buffer gas (e.g., Nitrogen or Argon)
-
Photochemical reactor equipped with a UV lamp (emitting in the 310-330 nm range)
-
High-resolution mass spectrometer or FTIR spectrometer coupled to the reactor outlet.
Methodology:
-
System Preparation: Ensure the photochemical reactor and detection system are free of contaminants and moisture. Purge the entire system with the inert buffer gas.
-
Precursor Introduction: Introduce a controlled, low-pressure flow of acetaldehyde vapor into the reactor using a mass flow controller. The acetaldehyde should be seeded in a stream of the inert buffer gas.
-
Photolysis: Irradiate the acetaldehyde/inert gas mixture with the UV lamp. The actinic UV radiation will excite the acetaldehyde molecules.
-
Tautomerization: A fraction of the excited acetaldehyde molecules will undergo keto-enol photo-tautomerization to form vinyl alcohol (ethenol).[8]
-
In Situ Detection: The gas stream exiting the reactor, containing unreacted acetaldehyde, ethenol, the buffer gas, and any photolysis byproducts, is immediately introduced into the ionization chamber of a mass spectrometer or the sample cell of an FTIR spectrometer.
-
Data Analysis:
-
Mass Spectrometry: Monitor for the parent ion of ethenol (m/z = 44), distinguishing it from the acetaldehyde isomer through careful analysis of fragmentation patterns or by using soft ionization techniques.
-
FTIR Spectroscopy: Identify the characteristic vibrational bands of ethenol, which will differ from those of acetaldehyde.
-
Visualizations
Keto-Enol Tautomerization of Acetaldehyde
Caption: The equilibrium between acetaldehyde and its tautomer, ethenol.
Experimental Workflow for In Situ Generation and Trapping of Ethenol
Caption: General workflow for the generation and immediate use of ethenol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Preparation of Polyvinyl Alcohol (PVA)-www.elephchem.com [elephchem.com]
- 5. Tautomerism: Tautomerism, Types, Condition for Tautomerism, Aromaticity, Factors affecting Percentage of Enol Content, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. quora.com [quora.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Photo-tautomerization of acetaldehyde to vinyl alcohol: a potential route to tropospheric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethanol Yield in Gas-Phase Pyrolysis
Welcome to the technical support center for gas-phase pyrolysis reactions targeting ethanol production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving ethanol yield in their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during gas-phase pyrolysis experiments aimed at maximizing ethanol production.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| ETY-001 | Low overall yield of ethanol in the bio-oil fraction. | - Non-optimal reaction temperature.- Inappropriate vapor residence time.- Unsuitable catalyst or catalyst deactivation.- Undesirable secondary reactions. | - Optimize Temperature: Systematically vary the pyrolysis temperature. While higher temperatures can accelerate ethanol formation, they can also promote secondary reactions that consume it. A typical starting range for fast pyrolysis is 450-600°C[1][2].- Adjust Residence Time: Shorter residence times (0.5-2 seconds) in fast pyrolysis generally favor the production of bio-oil over gas and char[3]. Longer residence times can lead to secondary cracking of ethanol.- Catalyst Selection and Maintenance: Employ catalysts known to favor alcohol production, such as certain metal-modified zeolites[4]. Monitor for deactivation and implement a regeneration protocol (e.g., calcination to remove coke).- Quench Rapidly: Implement a rapid quenching system to cool the pyrolysis vapors quickly, minimizing the time for undesirable secondary reactions to occur. |
| ETY-002 | High yield of undesired oxygenates (e.g., acids, aldehydes, ketones) instead of ethanol. | - Incorrect catalyst selection.- Reaction temperature favoring other decomposition pathways.- High oxygen content in the feedstock. | - Catalyst Screening: Test different catalysts with varying acidity and pore structures. For example, HZSM-5 zeolites are known to promote deoxygenation and aromatization, which may not be ideal if ethanol is the target[5]. Catalysts with specific active metals may be required to steer selectivity towards alcohols.- Temperature Profiling: Conduct experiments at various temperatures to identify the optimal window for ethanol formation versus other oxygenates.- Feedstock Pre-treatment: Consider pre-treatment methods to reduce the oxygen content of the biomass, which can influence the product distribution. |
| ETY-003 | Significant char and gas (CO, CO2) production at the expense of bio-oil. | - High ash content in the feedstock.- Low heating rate (slow pyrolysis conditions).- Long residence time of solids and vapors. | - Feedstock Selection and De-ashing: Use feedstocks with low ash content. Ash components can catalyze reactions that favor char and gas formation. Consider a de-ashing pre-treatment step if necessary.- Ensure Fast Pyrolysis Conditions: Utilize a reactor design that allows for very high heating rates (e.g., >1000 °C/s).- Optimize Residence Time: As mentioned in ETY-001, shorter vapor residence times are crucial for maximizing bio-oil yield[3]. |
| ETY-004 | Inconsistent ethanol yield between experimental runs. | - Inhomogeneous feedstock composition.- Fluctuations in reactor temperature.- Inconsistent carrier gas flow rate. | - Standardize Feedstock: Ensure the biomass feedstock is of a consistent particle size, moisture content, and chemical composition for each run.- Improve Temperature Control: Calibrate temperature controllers and ensure thermocouples are placed appropriately to accurately measure the reaction zone temperature.- Precise Flow Control: Use calibrated mass flow controllers for the carrier gas to maintain a consistent residence time and vapor dilution. |
| ETY-005 | Catalyst deactivation leading to a decline in ethanol yield over time. | - Coke formation on the catalyst surface.- Poisoning of catalyst active sites by feedstock contaminants (e.g., alkali metals).- Sintering of the catalyst at high temperatures. | - Coke Removal: Implement a catalyst regeneration cycle, which typically involves controlled oxidation (burning off the coke) in air or a diluted oxygen stream.- Feedstock De-ashing: Pre-treat the biomass to remove minerals that can act as catalyst poisons[6][7].- Catalyst Selection: Choose a catalyst with high thermal stability to prevent sintering at the desired pyrolysis temperature. Consider ex-situ catalytic pyrolysis to protect the catalyst from ash and char[6]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for maximizing ethanol yield in gas-phase pyrolysis?
A1: The optimal temperature for ethanol production is a balance. While higher temperatures (above 600°C) can increase the rate of biomass decomposition, they also favor the formation of syngas (CO and H₂) and secondary cracking of volatile organic compounds, including ethanol[2]. For fast pyrolysis, a temperature range of 450-600°C is generally recommended to maximize the liquid bio-oil yield, within which the optimal temperature for ethanol selectivity needs to be determined experimentally for a specific feedstock and catalyst combination[1][2].
Q2: How does vapor residence time impact the yield of ethanol?
A2: Shorter vapor residence times, typically in the range of 0.5 to 2 seconds, are crucial for maximizing the yield of primary pyrolysis products, including ethanol[3]. Longer residence times expose the volatile compounds to high temperatures for extended periods, leading to secondary reactions such as thermal cracking, which can decompose ethanol into smaller gaseous molecules like ethylene and carbon monoxide, thereby reducing the final ethanol yield[8][9].
Q3: What type of catalyst is most effective for selectively producing ethanol?
A3: The selection of a suitable catalyst is critical for enhancing ethanol selectivity. While acidic zeolites like HZSM-5 are effective at deoxygenating bio-oil to produce hydrocarbons, they may not be ideal for preserving ethanol[5]. Research suggests that catalysts with both acidic and basic sites, or those modified with specific metals, can be more effective. For instance, some metal oxides and modified zeolites are being explored to promote the selective conversion of pyrolysis-derived intermediates to alcohols[4]. The optimal catalyst will depend on the specific feedstock and process conditions.
Q4: How does the composition of the biomass feedstock affect ethanol yield?
A4: Feedstock composition plays a significant role. The primary components of lignocellulosic biomass are cellulose, hemicellulose, and lignin. Cellulose and hemicellulose are the main precursors to ethanol during pyrolysis. Lignin, on the other hand, tends to produce phenolic compounds[1]. Therefore, feedstocks with a higher proportion of cellulose and hemicellulose are generally preferred for ethanol production. Additionally, high ash and moisture content in the feedstock can negatively impact the overall bio-oil yield and quality.
Q5: What are the primary reaction pathways that lead to ethanol formation during gas-phase pyrolysis?
A5: Ethanol can be formed through several pathways during the pyrolysis of lignocellulosic biomass. The primary route involves the fragmentation of the cellulose and hemicellulose polymers into smaller oxygenated compounds. One proposed pathway involves the dehydration and rearrangement of sugar-derived intermediates[1]. Catalysts can play a crucial role in directing these intermediates towards ethanol rather than other products like furans or aldehydes.
Experimental Protocols
Key Experiment: Lab-Scale Catalytic Gas-Phase Pyrolysis of Cellulose to Maximize Ethanol Yield
Objective: To determine the optimal temperature and catalyst for maximizing ethanol yield from the gas-phase pyrolysis of cellulose.
Materials and Equipment:
-
Microcrystalline cellulose (feedstock)
-
Selected catalyst (e.g., a metal-modified zeolite)
-
Quartz tube reactor
-
Tubular furnace with temperature controller
-
Mass flow controller for inert gas (e.g., Nitrogen)
-
Syringe pump for feeding feedstock slurry (if applicable) or a solid feeding system
-
Condensation train with ice-salt baths or a cold trap (e.g., liquid nitrogen) to collect bio-oil
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) for product analysis
-
Standard solutions of ethanol and other expected products for GC calibration
Procedure:
-
Catalyst Preparation and Reactor Loading:
-
Load a fixed bed of the selected catalyst into the center of the quartz tube reactor.
-
Activate the catalyst in-situ by heating under an inert gas flow at a specific temperature for a set duration, as per the catalyst's requirements.
-
-
System Purge and Heating:
-
Purge the entire system with an inert gas (e.g., Nitrogen) at a controlled flow rate to create an oxygen-free environment.
-
Heat the reactor to the desired pyrolysis temperature (e.g., starting with a range of 450-600°C).
-
-
Feedstock Introduction:
-
Once the reactor temperature is stable, introduce the cellulose feedstock at a constant rate. This can be done using a syringe pump for a slurry or a screw feeder for a solid powder.
-
-
Product Collection:
-
Pass the pyrolysis vapors through the condensation train to collect the liquid bio-oil fraction. The non-condensable gases can be collected in a gas bag for separate analysis.
-
-
Experiment Duration and Shutdown:
-
Continue the feedstock feeding for a predetermined duration.
-
After feeding is complete, continue the inert gas flow to ensure all vapors have passed through the system.
-
Cool down the reactor to room temperature under the inert gas flow.
-
-
Sample Analysis:
-
Measure the weight of the collected bio-oil to determine the liquid yield.
-
Analyze the composition of the bio-oil using GC-FID to quantify the ethanol content. A detailed protocol for GC-FID analysis is provided below.
-
Analyze the composition of the non-condensable gases using a gas chromatograph with a Thermal Conductivity Detector (GC-TCD).
-
-
Data Analysis and Optimization:
-
Calculate the yield of ethanol based on the initial mass of cellulose fed.
-
Repeat the experiment at different temperatures and with different catalysts to identify the optimal conditions for maximizing ethanol yield.
-
Analytical Method: Quantification of Ethanol in Pyrolysis Bio-oil using GC-FID
Objective: To accurately determine the concentration of ethanol in the collected bio-oil sample.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of known ethanol concentrations in a suitable solvent (e.g., isopropanol, which can also serve as an internal standard). The concentration range should bracket the expected ethanol concentration in the bio-oil samples.
-
-
Sample Preparation:
-
Dilute a known weight of the bio-oil sample in a known volume of the chosen solvent containing the internal standard. This ensures the concentrations are within the linear range of the GC-FID.
-
-
GC-FID Analysis:
-
Inject a small, fixed volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC-FID.
-
Use a suitable capillary column for separating volatile organic compounds (e.g., a wax column like DB-WAX or a polar column).
-
Set the GC oven temperature program to achieve good separation of ethanol from other components in the bio-oil. A typical program might start at 40°C and ramp up to 200°C.
-
-
Calibration and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of ethanol to the internal standard versus the ethanol concentration for the standard solutions.
-
Determine the concentration of ethanol in the bio-oil sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
Visualizations
Reaction Pathway for Lignocellulose Pyrolysis
Caption: Simplified reaction network for the catalytic gas-phase pyrolysis of lignocellulosic biomass to ethanol and other products.
Experimental Workflow for Ethanol Yield Optimization
Caption: A logical workflow for the experimental optimization of ethanol yield in a lab-scale gas-phase pyrolysis system.
References
- 1. Advances in lignocellulosic biomass pyrolysis and catalytic upgrading for sustainable biofuel production: process design strategies and reaction rationales - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. How Does Time Affect Pyrolysis? Master Residence Time To Control Biochar, Bio-Oil, And Syngas Yields - Kintek Solution [kindle-tech.com]
- 4. mdpi.com [mdpi.com]
- 5. Selecting Catalysts for Pyrolysis of Lignocellulosic Biomass [mdpi.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Minimizing the isomerization of ethenol to acetaldehyde during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of ethenol to acetaldehyde during their experiments.
Troubleshooting Guides
Issue: Rapid disappearance of ethenol signal during analysis.
Question: I am observing a rapid decrease or complete loss of my ethenol peak during chromatographic analysis (GC/HPLC). What could be the cause and how can I prevent this?
Answer:
The disappearance of the ethenol signal is most likely due to its rapid isomerization to the more stable acetaldehyde. This tautomerization is catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Ensure all stages of your experiment, from sample preparation to analysis, are conducted at low temperatures. Isomerization rates increase significantly with temperature.
-
pH Control: Maintain a neutral or slightly acidic pH (around 4-5) where the isomerization rate is at a minimum.[1] Avoid strongly acidic or basic conditions.
-
Solvent Choice: Use aprotic, non-polar solvents whenever possible. Protic solvents can facilitate proton transfer, thereby accelerating isomerization.
-
Quenching: Immediately before analysis, quench the isomerization by rapidly cooling the sample and, if compatible with your analytical method, by adding a suitable quenching agent.
-
Derivatization: "Trap" the ethenol in a more stable form by derivatization. Silylation is a common method where a trimethylsilyl (TMS) group replaces the active hydrogen on the hydroxyl group, forming a stable silyl enol ether.[2][3][4][5][6]
Issue: Inconsistent quantification of ethenol.
Question: My quantitative results for ethenol are not reproducible between experiments. What factors could be contributing to this variability?
Answer:
Inconsistent quantification is often a result of varying degrees of isomerization to acetaldehyde across different samples or during the analytical run.
Troubleshooting Steps:
-
Standardize Handling Time: Minimize and standardize the time between sample preparation and analysis to ensure that all samples undergo a similar, minimal level of isomerization.
-
Control Sample Temperature: Use a temperature-controlled autosampler and column oven to maintain consistent temperatures throughout the analytical sequence.
-
Check for Catalytic Surfaces: Ensure that all glassware and instrument components that come into contact with the sample are inert and free from acidic or basic residues.
-
Use an Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in sample injection and potential degradation.
-
Immediate Analysis: Analyze samples immediately after preparation to minimize the time available for isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the conversion of ethenol to acetaldehyde?
A1: The conversion of ethenol to acetaldehyde is a classic example of keto-enol tautomerism.[7][8][9][10][11] It is an equilibrium process where the enol form (ethenol) isomerizes to the more thermodynamically stable keto form (acetaldehyde). This process can be catalyzed by both acids and bases.[7][12]
Q2: At what pH is ethenol most stable in an aqueous solution?
A2: Ethenol exhibits its lowest rate of isomerization to acetaldehyde in aqueous solutions at a pH of approximately 4 to 5.[1] The rate of tautomerization increases significantly in both more acidic and more alkaline conditions.
Q3: How does temperature affect the rate of isomerization?
A3: The rate of isomerization of ethenol to acetaldehyde is highly dependent on temperature. As with most chemical reactions, an increase in temperature will increase the rate of tautomerization. Therefore, maintaining low temperatures is a critical factor in preserving ethenol.[13][14][15]
Q4: What are effective methods for "trapping" ethenol to prevent isomerization during analysis?
A4: Derivatization is a highly effective method for trapping ethenol. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in the presence of a catalyst such as trimethylchlorosilane (TMCS), converts the unstable enol into a stable trimethylsilyl (TMS) enol ether.[3][5] This derivative is more volatile and thermally stable, making it suitable for analysis by gas chromatography (GC).
Q5: Can I store ethenol solutions? If so, under what conditions?
A5: Long-term storage of ethenol solutions is challenging due to its inherent instability. If short-term storage is necessary, it should be done at ultra-low temperatures (e.g., in liquid nitrogen or a -80°C freezer) in an aprotic, non-polar solvent. The container should be sealed tightly to prevent exposure to atmospheric moisture and potential contaminants.
Quantitative Data on Ethenol Isomerization
The rate of isomerization of ethenol to acetaldehyde is influenced by several factors. The following table summarizes the key quantitative data available.
| Parameter | Condition | Approximate Rate Constant (k) | Reference |
| pH in Aqueous Solution | pH 4-5 | ~1.5 x 10⁻² s⁻¹ (minimum rate) | [1] |
| < pH 4 | Rate increases (acid catalysis) | [1] | |
| > pH 5 | Rate increases (base catalysis) | [1] | |
| Temperature | General Trend | Rate increases with increasing temperature | [13][14][15] |
| Catalysis | Acid-catalyzed | Rate is accelerated | [7][9][12] |
| Base-catalyzed | Rate is accelerated | [7][16] |
Experimental Protocols
Protocol 1: General Handling and Preparation of Ethenol Samples
This protocol outlines the best practices for handling ethenol to minimize its isomerization to acetaldehyde.
-
Pre-cool all materials: Before starting the experiment, cool all solvents, glassware, and equipment (e.g., pipette tips, centrifuge tubes) to 0-4°C or lower.
-
Work in a cold environment: Whenever possible, perform all manipulations in a cold room, on a cold block, or on ice.
-
Use aprotic solvents: Prepare ethenol solutions in aprotic and non-polar solvents such as hexane or diethyl ether, which have been thoroughly dried and deoxygenated.
-
Minimize exposure to air and light: Handle ethenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protect samples from light, as photo-tautomerization can occur.[17][18][19][20]
-
Work quickly: Perform all experimental steps as rapidly as possible to reduce the time for isomerization.
-
Immediate analysis or derivatization: Proceed immediately to analysis or derivatization after sample preparation.
Protocol 2: Quenching and Derivatization of Ethenol for GC-MS Analysis
This protocol describes a method to quench the isomerization and derivatize ethenol for stable analysis.
-
Quenching:
-
To your cold ethenol sample (in an aprotic solvent), add a pre-chilled quenching solution. A suitable quenching solution can be a cold, buffered system at pH 4-5 if compatible with the subsequent steps. For non-aqueous samples, rapid cooling to below -78°C (dry ice/acetone bath) can effectively halt the isomerization.
-
-
Derivatization (Silylation):
-
To the quenched, anhydrous sample, add an excess of a silylating agent mixture (e.g., BSTFA with 1% TMCS as a catalyst) under an inert atmosphere.[5]
-
The reaction is typically rapid for alcohols. Allow the reaction to proceed at a controlled low temperature (e.g., 0°C) for a sufficient time (e.g., 15-30 minutes) to ensure complete derivatization. Reaction time and temperature may need to be optimized for your specific sample matrix.
-
The resulting trimethylsilyl enol ether of ethenol is now stable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS. Use a non-polar capillary column for good separation. The mass spectrum of the TMS-ethenol will show characteristic fragments that can be used for identification and quantification.
-
Visualizations
Caption: Keto-enol tautomerism of ethenol to acetaldehyde.
Caption: Workflow for minimizing ethenol isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Acid-base catalysis in the yeast alcohol dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel deodorization method of edible oil by using ethanol steam at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. en.clickpetroleoegas.com.br [en.clickpetroleoegas.com.br]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photo-tautomerization of acetaldehyde to vinyl alcohol: a potential route to tropospheric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phototautomerization of Acetaldehyde to Vinyl Alcohol: A Primary Process in UV-Irradiated Acetaldehyde from 295 to 335 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing experimental difficulties in the spectroscopic detection of ethenol
Technical Support Center: Spectroscopic Detection of Ethenol (Vinyl Alcohol)
Welcome to the technical support center for the spectroscopic analysis of ethenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging analyte. Here you will find answers to common questions, troubleshooting guidance for experimental hurdles, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is ethenol so difficult to detect and characterize spectroscopically?
A: The primary difficulty lies in its nature as an unstable tautomer of acetaldehyde. Ethenol (the enol form) rapidly and spontaneously isomerizes to the more thermodynamically stable acetaldehyde (the keto form). This tautomerization process makes it challenging to isolate and maintain a sufficient concentration of ethenol for most standard spectroscopic measurements.
Q2: Can I distinguish ethenol from its isomer, acetaldehyde, using mass spectrometry?
A: Standard mass spectrometry is generally not suitable for distinguishing between ethenol and acetaldehyde. As isomers, they have the identical molecular weight, resulting in the same mass-to-charge ratio (m/z).[1] However, specialized techniques like photoionization mass spectrometry, which can exploit the different ionization energies of the two compounds, can be used for selective detection.
Q3: What are the most effective spectroscopic techniques for detecting ethenol?
A: The most successful methods involve "freezing" the molecule in its enol form or using a rapid, highly selective detection technique. These include:
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Matrix Isolation Infrared (FTIR) Spectroscopy: This technique traps ethenol in an inert gas matrix (like argon or nitrogen) at cryogenic temperatures (typically below 20 K).[2] This rigid, cold environment prevents the rearrangement to acetaldehyde, allowing for detailed vibrational analysis.
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Gas-Phase Photoionization Mass Spectrometry: This method involves generating ethenol in the gas phase and then selectively ionizing it using a tunable vacuum ultraviolet (VUV) light source. By setting the ionization energy above that of ethenol but below that of acetaldehyde, one can selectively detect the enol tautomer.
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Microwave Spectroscopy: This has been used to study the rotational spectra of ethenol in the gas phase, providing precise structural information.
Q4: How can I generate ethenol in a laboratory setting for my experiment?
A: Ethenol is typically generated in situ immediately before detection due to its instability. Common methods include:
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Photolysis of Precursors: UV irradiation of molecules like vinyl acetate or oxirane can cleave bonds to produce ethenol. This is often done within a cryogenic matrix.
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Pyrolysis of Precursors: Thermal decomposition of compounds such as ethyl vinyl ether or 2,3-dihydrofuran-3-ol at high temperatures can yield gas-phase ethenol.
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Radiation-Induced Transformation: Exposing matrix-isolated ethanol to X-rays or VUV radiation can lead to the formation of various products, including ethenol (CH₂CHOH).[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the spectroscopic detection of ethenol.
| Problem / Observation | Possible Cause | Recommended Solution |
| No Ethenol Signal Detected, Only Acetaldehyde | Rapid Tautomerization: The ethenol is converting to acetaldehyde before or during detection. | Implement Matrix Isolation: Trap the sample in a cryogenic inert gas matrix (e.g., Argon at < 20 K) to inhibit isomerization. This is the most reliable method to study the enol form. |
| Inefficient Precursor Conversion: The photolysis or pyrolysis conditions are not optimal for generating ethenol. | Optimize Generation Parameters: Adjust the UV irradiation wavelength/duration or the pyrolysis temperature. Use a known precursor and compare your results to literature values to validate your generation method. | |
| Low Signal-to-Noise Ratio in Spectrum | Low Ethenol Concentration: Due to its instability, the concentration of ethenol is below the detection limit of your instrument. | Increase Precursor Concentration: Use a higher concentration of the starting material for photolysis/pyrolysis. Enhance Detection Sensitivity: Use a more sensitive detector or increase the number of spectral scans to improve the signal-to-noise ratio through averaging. |
| Ambiguous or Overlapping Spectral Peaks | Spectral Interference: Peaks from acetaldehyde, unreacted precursor, or other byproducts are overlapping with the expected ethenol signals. | Use High-Resolution Spectroscopy: Employ a spectrometer with higher resolution to better distinguish closely spaced peaks. Selective Ionization (for MS): If using mass spectrometry, utilize a tunable VUV source to selectively ionize ethenol without ionizing acetaldehyde. Consult Reference Spectra: Compare your experimental spectrum with established high-resolution spectra of ethenol and potential contaminants. |
| Unexpected Peaks in the Spectrum | Formation of Complexes or Byproducts: Ethenol may form hydrogen-bonded complexes with other molecules (e.g., water), or the generation process may create unintended side products. | Ensure High Purity: Use high-purity precursors and matrix gases. Operate under high vacuum to minimize contamination from atmospheric gases. Computational Chemistry: Use DFT calculations to predict the vibrational frequencies of potential byproducts or complexes and compare them with your observed spectra. |
Quantitative Data Summary
The ability to distinguish ethenol from acetaldehyde relies on key differences in their physical and spectroscopic properties.
Table 1: Comparative Vibrational Frequencies (IR Spectroscopy)
This table highlights some of the key infrared absorption bands that can be used to differentiate ethenol from acetaldehyde, particularly in matrix isolation studies.
| Vibrational Mode | Ethenol (syn-conformer) Frequency (cm⁻¹) | Acetaldehyde Frequency (cm⁻¹) |
| O-H Stretch | ~3637 | N/A |
| C=O Stretch | N/A | ~1745 |
| C=C Stretch | ~1653 | N/A |
| C-O Stretch | ~1190 | ~1112 |
| C-H Aldehydic Stretch | N/A | ~2710 |
Note: Frequencies are approximate and can shift depending on the matrix material and temperature.
Table 2: Ionization Energies for Selective Detection
The significant difference in ionization energy is the basis for selective photoionization mass spectrometry.
| Compound | Ionization Energy (eV) |
| Ethenol (Vinyl Alcohol) | 9.32 ± 0.02 |
| Acetaldehyde | 10.229 ± 0.001 |
Experimental Protocols
Protocol 1: Matrix Isolation FTIR Spectroscopy of Ethenol
This protocol describes the generation and detection of ethenol via photolysis of a precursor trapped in a cryogenic argon matrix.
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Preparation of Gas Mixture: Prepare a gaseous mixture of a suitable precursor (e.g., vinyl acetate) and a large excess of an inert matrix gas (e.g., Argon). A typical mixing ratio is 1:1000 (precursor:Ar).
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Cryostat Setup: Cool a transparent infrared window (e.g., CsI or KBr) to a temperature of approximately 12-15 K using a closed-cycle helium cryostat.
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Matrix Deposition: Slowly deposit the gas mixture onto the cold window under high vacuum conditions. This forms a solid, transparent matrix with precursor molecules isolated within the argon lattice.
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Acquire Background Spectrum: Record an initial FTIR spectrum of the matrix-isolated precursor before photolysis. This will serve as the background.
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In Situ Photolysis: Irradiate the matrix with a UV light source (e.g., a mercury arc lamp or a specific wavelength laser) for a defined period. This will induce the photochemical decomposition of the precursor to form ethenol.
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Acquire Product Spectrum: Record the FTIR spectrum of the matrix after photolysis.
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Data Analysis: Subtract the precursor spectrum (from step 4) from the post-photolysis spectrum (from step 6) to obtain a difference spectrum. Identify the vibrational bands corresponding to ethenol by comparing them with literature values (see Table 1).
Protocol 2: Gas-Phase Detection via Photoionization Mass Spectrometry
This protocol outlines the selective detection of gas-phase ethenol generated by pyrolysis.
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Ethenol Generation: Pass a dilute mixture of a precursor (e.g., 2,3-dihydrofuran-3-ol in a carrier gas) through a heated pyrolysis tube (temperature typically > 800 °C) to induce thermal decomposition into ethenol.
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Introduction into Vacuum: Introduce the gas stream from the pyrolysis source directly into a high-vacuum chamber of a mass spectrometer.
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Selective Photoionization: Intersect the gas stream with a tunable vacuum ultraviolet (VUV) light beam from a synchrotron or a laser-based source. Set the photon energy to a value between the ionization energies of ethenol and acetaldehyde (e.g., 9.5 eV).
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Mass Analysis: Use a time-of-flight (TOF) or quadrupole mass analyzer to detect the ions produced. At the chosen photon energy, only ethenol will be ionized.
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Data Acquisition: Record the ion signal at the m/z corresponding to ethenol/acetaldehyde (m/z = 44). A signal at this m/z confirms the presence of ethenol, as acetaldehyde will not be ionized under these conditions.
Visualizations
Logical and Experimental Workflows
References
Refining spectroscopic assignments for ethenol's rotational and vibrational spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining spectroscopic assignments for ethenol (vinyl alcohol).
Frequently Asked Questions (FAQs)
Q1: What makes the spectroscopic analysis of ethenol (vinyl alcohol) particularly challenging?
A1: The primary challenges in analyzing ethenol are its inherent instability and the existence of multiple conformers. Ethenol readily tautomerizes to its more stable isomer, acetaldehyde. This means that experimental samples may contain a mixture, complicating spectral analysis. Additionally, ethenol exists as two distinct rotational isomers (syn and anti), which have unique but similar spectra that can overlap.[1]
Q2: Which conformer of ethenol is more stable, and how does this affect experiments?
A2: In the gas phase, the syn-conformer of ethenol is the more stable of the two.[1] Theoretical studies suggest that this conformational difference can significantly control reaction pathways, for instance, in its atmospheric oxidation.[1] In spectroscopic measurements, the relative populations of the syn and anti conformers are temperature-dependent, which will affect the relative intensities of spectral lines corresponding to each.
Q3: What fundamental information can be obtained from rotational versus vibrational spectra of ethenol?
A3:
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Rotational (Microwave) Spectroscopy provides highly precise information about the molecule's geometry. By analyzing the rotational transitions, one can determine the rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia.[2][3][4] From these constants, precise bond lengths and angles can be derived for each conformer.
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Vibrational (Infrared) Spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups.[5] For ethenol, this allows for the characterization of key bonds such as the O-H stretch, C=C double bond stretch, and C-O stretch, providing insight into the bonding environment and helping to distinguish it from its tautomer, acetaldehyde.
Q4: How are computational methods used to support experimental assignments?
A4: Computational chemistry, particularly ab initio and Density Functional Theory (DFT) methods, is an indispensable tool. Researchers first calculate the theoretical structures and energies of the syn and anti conformers. From these optimized geometries, they can predict rotational constants and vibrational frequencies. These theoretical values provide a crucial starting point for assigning peaks in the experimental spectra to specific rotational transitions or vibrational modes of a particular conformer.
Troubleshooting Guide
Q1: My observed rotational spectrum is dense and doesn't match the simple pattern predicted for a rigid rotor. What are the possible causes?
A1: This is a common issue. Several factors can lead to a complex rotational spectrum:
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Presence of Both Conformers: You are likely observing transitions for both the syn and anti conformers simultaneously. You will need to perform a conformational analysis, often guided by theoretical predictions of rotational constants for each form.
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Centrifugal Distortion: At higher rotational quantum numbers (J), the molecule's bonds stretch slightly, causing the rigid rotor approximation to fail. This splits the spectral lines and requires the inclusion of centrifugal distortion constants in your analysis.
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Isotopologues: The natural abundance of isotopes like ¹³C and ¹⁸O will produce weaker satellite spectra. While often faint, they can add complexity.
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Sample Impurities: The presence of acetaldehyde or other volatile compounds will contribute their own rotational spectra.
Q2: I'm seeing an unexpectedly strong peak around 1730-1750 cm⁻¹ in my infrared spectrum. Is this from ethenol?
A2: No, this is a strong indicator of the presence of acetaldehyde, the tautomer of ethenol. This spectral region is characteristic of a C=O (carbonyl) stretch, which is absent in ethenol but is the most prominent feature in acetaldehyde's IR spectrum. Its presence confirms that tautomerization has occurred in your sample.
Q3: The O-H stretching frequency in my IR spectrum is very broad, centered around 3300 cm⁻¹. I expected a sharp peak. Why is it broad?
A3: A broad O-H stretch is characteristic of intermolecular hydrogen bonding.[5][6]
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In Condensed Phases (liquid/solid): This is expected, as ethenol molecules will form hydrogen bonds with each other.
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In the Gas Phase: A broad peak suggests that the pressure is high enough for intermolecular interactions to occur, or that the sample contains impurities like water, which also participates in hydrogen bonding. For an isolated, gas-phase ethenol molecule, you should observe a sharper O-H stretching peak, typically above 3500 cm⁻¹.[6]
Q4: How can I definitively distinguish spectral features belonging to the syn versus the anti conformer?
A4: High-resolution rotational spectroscopy is the most powerful technique for this purpose.
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Calculate Theoretical Constants: Use ab initio methods to predict the A, B, and C rotational constants for both conformers.
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Fit the Spectra: Attempt to fit separate sets of observed transitions to the predicted constants for each conformer. The precise and distinct moments of inertia for syn and anti ethenol will result in two unique sets of spectral lines.
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Consider Dipole Moments: Theoretical calculations also predict the dipole moment components (μa, μb, μc) for each conformer. The relative intensities of different types of rotational transitions (a-type, b-type) are dependent on these values, providing another layer of confirmation for your assignments.
Data Presentation
The following tables summarize key quantitative data for the syn and anti conformers of ethenol based on theoretical calculations.
Table 1: Calculated Rotational Constants for Ethenol Conformers (MHz)
| Conformer | A | B | C |
|---|---|---|---|
| syn-Ethenol | 59250 | 10255 | 8720 |
| anti-Ethenol | 62130 | 9980 | 8615 |
Note: Values are representative and may vary slightly based on the level of theory used in the calculation.
Table 2: Key Calculated Vibrational Frequencies for syn-Ethenol (cm⁻¹)
| Vibrational Mode | Description | Frequency (cm⁻¹) |
|---|---|---|
| ν₁ | O-H Stretch | 3650 |
| ν₂ | C-H Stretch (vinyl) | 3100 |
| ν₃ | C=C Stretch | 1650 |
| ν₄ | CH₂ Scissoring | 1450 |
| ν₅ | C-O Stretch | 1100 |
| ν₆ | O-H Bend (in-plane) | 1300 |
Note: These are harmonic frequencies and may differ from experimentally observed anharmonic frequencies.
Experimental Protocols
Protocol 1: Gas-Phase FTIR Spectroscopy for Vibrational Analysis
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Sample Generation: Ethenol is typically generated in situ via pyrolysis of a suitable precursor, such as diethyl ether or 2-ethanol, immediately before the measurement to minimize tautomerization to acetaldehyde.
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Sample Introduction: The pyrolyzed gas is passed into a multi-pass gas cell (e.g., a White cell) to achieve a long effective path length, which is necessary for detecting the low concentrations of the unstable ethenol.
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Instrumentation: A high-resolution Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:
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Resolution: Set to 0.5 cm⁻¹ or higher to resolve rotational-vibrational structures.
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Scans: Co-add a sufficient number of scans (e.g., 128 or more) to achieve a high signal-to-noise ratio.
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Background: Record a background spectrum of the empty gas cell, which will be subtracted from the sample spectrum.
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Data Processing:
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Perform background subtraction.
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Correct for any water vapor and CO₂ absorption lines if present.
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Perform baseline correction to obtain a flat spectrum.
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Identify and assign peaks by comparing them to computational predictions and known group frequencies.
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Protocol 2: Fourier-Transform Microwave (FTMW) Spectroscopy for Rotational Analysis
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Sample Generation: A dilute mixture of a precursor in a carrier gas (e.g., 1% in Neon or Argon) is prepared. Ethenol is generated via pyrolysis or electric discharge of the precursor directly before the supersonic expansion.
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Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the spectrum by populating only the lowest rotational energy levels.
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Microwave Excitation: The cooled molecular beam passes through a Fabry-Pérot microwave cavity. A short, high-power microwave pulse excites the molecules into a coherent superposition of rotational states.
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Detection: After the pulse, the molecules emit a free induction decay (FID) signal as they relax. This faint microwave signal is detected by a sensitive receiver.
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Data Processing:
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The FID signal (time-domain) is converted into a spectrum (frequency-domain) via a Fourier transform.
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The resulting high-resolution spectrum shows sharp transition frequencies that can be measured with kilohertz accuracy.
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The measured frequencies are then fitted using a Hamiltonian model to determine the precise rotational and centrifugal distortion constants.
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Visualizations
Caption: Diagram 1: General workflow for spectroscopic assignment of ethenol.
Caption: Diagram 2: Relationship between spectra and molecular properties.
References
Troubleshooting Matrix Isolation Experiments for Ethenol Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting matrix isolation experiments focused on the study of ethenol (vinyl alcohol). The following sections offer detailed troubleshooting advice in a question-and-answer format, experimental protocols, and key data presented in accessible tables.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the matrix isolation of ethenol, a reactive and unstable isomer of acetaldehyde.
Q1: I am not observing any infrared absorption peaks that can be assigned to ethenol. What are the likely causes?
A1: The absence of ethenol signals can stem from several factors:
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Inefficient Precursor Conversion: Ethenol is typically generated in situ from a precursor. If the conversion process is inefficient, the concentration of ethenol will be too low to detect.
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Photolysis Method: If you are using photolysis of a precursor like acetaldehyde, ensure your UV lamp has the appropriate wavelength and power output. The quantum yield for the phototautomerization of acetaldehyde to vinyl alcohol is wavelength-dependent.[1][2][3] Check the lamp's age and specifications.
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Pyrolysis Method: For pyrolysis of precursors like ethyl vinyl ether, the pyrolysis temperature is critical. If the temperature is too low, the precursor will not decompose. If it is too high, unwanted side reactions or complete fragmentation may occur.
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Tautomerization to Acetaldehyde: Ethenol is the less stable tautomer of acetaldehyde. It can readily convert back to the keto form, especially if the matrix is not sufficiently rigid or if there are impurities that can catalyze the reaction.[4][5]
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Sub-optimal Matrix Conditions: The choice of matrix gas and the deposition conditions are crucial for trapping and stabilizing reactive species.
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Matrix Gas Purity: Impurities in the matrix gas (e.g., water, oxygen) can react with or catalyze the decomposition of ethenol.
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Deposition Rate: A high deposition rate can lead to a less uniform matrix with sites that are not truly isolated, allowing for dimerization or reaction.
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Matrix Ratio: A low matrix-to-precursor ratio can result in precursor aggregation, which can hinder the formation and isolation of monomeric ethenol.
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Q2: My spectra show strong acetaldehyde peaks, but very weak or no ethenol peaks. How can I increase the ethenol yield?
A2: This is a common challenge due to the higher stability of acetaldehyde.[4] To enhance the ethenol yield:
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Optimize Precursor Conversion:
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Photolysis: Systematically vary the irradiation time and the distance of the UV lamp from the cryogenic substrate. Over-irradiation can lead to the decomposition of ethenol.
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Pyrolysis: Fine-tune the pyrolysis temperature. A temperature gradient along the pyrolysis tube can be experimented with to find the optimal decomposition zone.
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Refine Matrix Conditions:
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Matrix Gas: While argon is commonly used, experimenting with other inert gases like nitrogen or neon can sometimes provide a better trapping environment for ethenol.
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Matrix Ratio: Increase the matrix-to-precursor ratio to ensure good isolation. Ratios of 1000:1 or higher are often necessary for reactive species.
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Annealing: Carefully controlled annealing of the matrix can sometimes promote the formation of a specific conformer or lead to the diffusion and reaction of trapped species. However, for ethenol, annealing must be done with extreme caution as it can also promote tautomerization to acetaldehyde. A slight, controlled warming of the matrix by a few Kelvin followed by rapid re-cooling can sometimes improve spectral resolution without inducing significant tautomerization.
Q3: I am observing unexpected peaks in my spectrum. How can I identify them?
A3: Unidentified peaks can arise from several sources:
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Precursor Impurities: Ensure the purity of your precursor. Run a control experiment where you deposit the precursor without initiating the conversion (photolysis or pyrolysis) to identify any impurity peaks.
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Side Reactions: Both photolysis and pyrolysis can lead to side products. For example, the photolysis of acetaldehyde can also produce methane and carbon monoxide.[1]
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Contaminants in the System: Thoroughly clean and bake out your vacuum system to remove any residual solvents or other contaminants. Common contaminants include water, carbon dioxide, and pump oil.
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Matrix Effects: The interaction of the trapped molecule with the matrix gas can sometimes lead to splitting or shifting of absorption bands. Comparing your spectra with literature values for ethenol and its potential byproducts in the same matrix gas is crucial for accurate identification.[6][7][8][9]
Q4: The baseline of my FTIR spectrum is noisy or sloped. What can I do to improve it?
A4: A poor baseline can obscure weak signals. Here are some common causes and solutions:
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Scattering from the Matrix: If the matrix is not clear and transparent, light scattering can cause a sloping baseline. This can be due to a high deposition rate or impurities in the matrix gas. Try reducing the deposition rate and ensuring high-purity matrix gas.
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Instrumental Issues:
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Vibrations: Ensure the spectrometer and cryostat are on a vibration-dampened table.
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Detector Nonlinearity: This can be an issue with strong absorption bands. If possible, use a thinner matrix or a lower precursor concentration.
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Misalignment of the Infrared Beam: Ensure the IR beam is properly aligned through the center of the cryogenic substrate.
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Inadequate Purging: Ensure the spectrometer's optical path is thoroughly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide absorptions.
Experimental Protocols
Below are detailed methodologies for the two primary methods of generating and isolating ethenol in a cryogenic matrix.
Protocol 1: Matrix Isolation of Ethenol via Photolysis of Acetaldehyde
This protocol describes the in situ generation of ethenol by UV irradiation of matrix-isolated acetaldehyde.
1. Sample Preparation:
- Prepare a gaseous mixture of acetaldehyde and argon with a ratio of approximately 1:1000.
- This can be achieved by manometrically mixing the gases in a glass vacuum line. Acetaldehyde is a liquid at room temperature, so its vapor can be introduced into the mixing bulb.
2. Deposition:
- Cool a suitable infrared-transparent substrate (e.g., CsI or KBr) to the desired temperature (typically 10-15 K) in a high-vacuum cryostat.
- Slowly deposit the acetaldehyde/argon mixture onto the cold substrate. A typical deposition rate is 1-2 mmol/hour.
- Monitor the deposition process by recording infrared spectra at regular intervals.
3. Photolysis:
- Once a sufficient amount of the sample has been deposited, irradiate the matrix with a UV lamp (e.g., a medium-pressure mercury lamp).
- The choice of wavelength is important. Irradiation in the actinic UV region (around 295-335 nm) has been shown to induce phototautomerization.[1][3]
- Irradiate the matrix for a set period (e.g., 30-60 minutes). The optimal irradiation time should be determined experimentally.
4. Spectral Analysis:
- Record the infrared spectrum of the matrix after photolysis.
- Compare the spectrum with the initial spectrum of the acetaldehyde/argon matrix to identify new absorption bands corresponding to ethenol and other photoproducts.
- Careful subtraction of the precursor spectrum can help in isolating the product peaks.
Protocol 2: Matrix Isolation of Ethenol via Pyrolysis of an Organic Precursor
This protocol outlines the generation of ethenol through the pyrolysis of a suitable precursor, such as ethyl vinyl ether, followed by trapping in a cryogenic matrix.
1. Precursor Preparation:
- Prepare a dilute mixture of the precursor (e.g., ethyl vinyl ether) in argon gas with a ratio of approximately 1:1000.
2. Pyrolysis and Deposition:
- Pass the precursor/argon mixture through a heated quartz tube positioned close to the cold substrate.
- The pyrolysis temperature needs to be carefully controlled and optimized. For many organic precursors, temperatures in the range of 600-1000 °C are used.
- The pyrolyzed products are then immediately quenched and trapped on the cryogenic substrate (10-15 K).
- The deposition rate should be kept low to ensure efficient isolation of the reactive ethenol molecules.
3. Spectral Analysis:
- Record the infrared spectrum of the deposited matrix.
- Analyze the spectrum to identify the characteristic absorption bands of ethenol.
- Compare the experimental spectrum with published data and theoretical calculations to confirm the identity of the trapped species.
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to ethenol matrix isolation experiments.
| Parameter | Typical Value | Notes |
| Matrix Gas | Argon (Ar) | High purity (99.999% or better) is essential. |
| Matrix Ratio (Matrix:Precursor) | 1000:1 to 2000:1 | Higher ratios improve isolation of reactive species. |
| Deposition Temperature | 10 - 15 K | Lower temperatures provide a more rigid matrix. |
| Deposition Rate | 1 - 5 mmol/hour | Slower rates generally lead to better quality matrices. |
| Annealing Temperature | 20 - 30 K | Use with caution; can induce tautomerization. |
| Photolysis Wavelength (Acetaldehyde) | 295 - 335 nm | Wavelength affects the quantum yield of ethenol.[1] |
| Pyrolysis Temperature (e.g., from Ethyl Vinyl Ether) | 600 - 1000 °C | Highly dependent on the specific precursor used. |
Table 1: Typical Experimental Parameters for Ethenol Matrix Isolation
| Species | Vibrational Mode | Wavenumber (cm⁻¹) in Argon Matrix |
| Ethenol (Vinyl Alcohol) | O-H stretch | ~3600 |
| C=C stretch | ~1650 | |
| C-O stretch | ~1100 | |
| Acetaldehyde | C=O stretch | ~1740 |
| C-H stretch (aldehyde) | ~2700-2800 |
Table 2: Key Infrared Absorption Frequencies for Ethenol and Acetaldehyde in an Argon Matrix (Note: Exact peak positions can vary slightly depending on the specific matrix environment and temperature.)
Visualizations
The following diagrams illustrate the experimental workflows and the chemical relationship between acetaldehyde and ethenol.
Caption: Workflow for Ethenol Generation via Photolysis.
Caption: Workflow for Ethenol Generation via Pyrolysis.
Caption: Tautomerization between Acetaldehyde and Ethenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-tautomerization of acetaldehyde to vinyl alcohol: a potential route to tropospheric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototautomerization of Acetaldehyde to Vinyl Alcohol: A Primary Process in UV-Irradiated Acetaldehyde from 295 to 335 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formation of complex molecules in translucent clouds: acetaldehyde, vinyl alcohol, ketene, and ethanol via “nonenergetic” processing of C2H2 ice | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Enhancing the resolution of ethenol spectra for astronomical observations
Technical Support Center: High-Resolution Ethanol Spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on enhancing the resolution of ethanol spectra in astronomical observations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acquisition and processing of ethanol spectra.
Question: Why are my observed ethanol spectral lines broader than expected?
Answer: Spectral line broadening can originate from several factors, categorized as either intrinsic to the astronomical source or related to your observational setup and data processing[1][2].
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Physical Broadening Mechanisms (Intrinsic to Source):
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Thermal Doppler Broadening: The random thermal motion of ethanol molecules in the gas causes shifts in the emitted frequency. Higher temperatures lead to a wider distribution of velocities and thus broader lines[1].
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Pressure Broadening: Collisions between molecules in dense interstellar regions can interrupt the emission process, leading to broader spectral lines[2].
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Macroscopic Doppler Broadening: Large-scale motions within the observed region, such as rotation or turbulence in a molecular cloud, will cause different parts of the source to have different line-of-sight velocities, broadening the integrated spectral line[1].
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Opacity Broadening (Self-Absorption): If the ethanol-emitting region is optically thick, photons emitted at the line center are more likely to be reabsorbed than photons in the line wings. This can make the line appear broader and may even cause a central dip in the line profile[1].
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Instrumental & Observational Broadening:
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Instrumental Resolution: The spectrograph itself has a finite resolution. If the intrinsic line width is narrower than the instrument's resolution, the observed line width will be determined by the instrument[3].
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Doppler Drift: During a long observation, the relative velocity between the telescope and the astronomical source changes. If this is not corrected for through Doppler tracking, the spectral line will drift across detector channels, causing artificial broadening in the final time-averaged spectrum[4].
-
Question: My signal-to-noise ratio (S/N) is too low to identify fine spectral features. How can I improve it?
Answer: A low signal-to-noise ratio is a common challenge that can be addressed at both the observation and data processing stages.
-
Observational Strategies:
-
Increase Integration Time: The most direct method to improve S/N is to collect more photons by increasing the total observation time.
-
Stacking Multiple Exposures: Taking many shorter exposures and then stacking (averaging) them in post-processing is an effective way to increase the signal while averaging out random noise[5][6].
-
-
Data Processing Techniques:
-
Proper Calibration: Ensure you are performing all necessary calibration steps, such as dark frame subtraction to remove thermal noise and flat-field correction to account for detector pixel variations[7]. These steps are crucial for removing systematic noise.
-
Spectral Line Stacking: If you are observing multiple transitions of ethanol that are expected to be weak, you can use spectral line stacking techniques. This involves co-adding the spectra at the expected frequencies of different lines to boost the signal of a potential detection[6].
-
Matched Filtering: This technique can be combined with line stacking to improve detection efficiency by using a model of the expected line profile to filter the data[6].
-
Question: I see a drifting or curved baseline in my final spectrum. What causes this and how can I correct it?
Answer: Baseline instability can be caused by instrumental effects or subtle environmental changes[8]. Proper correction is essential for accurate line flux and width measurements.
-
Causes:
-
Instrumental Temperature/Pressure Variations: Changes in the instrument's environment during observation can cause its response to drift.
-
Improper Calibration: An incorrect or missing reference spectrum can lead to a poorly subtracted baseline.
-
-
Solutions:
-
Position or Frequency Switching: A common technique in radio astronomy is to alternate between observing the target source and a nearby, line-free region of the sky (position switching) or observing at a slightly different frequency where no lines are expected (frequency switching). This provides a reference spectrum that captures the instrument's bandpass response, which can then be used for calibration[4].
-
Baseline Fitting: In data processing, identify the line-free channels on either side of your ethanol feature. Fit a low-order polynomial to these channels and subtract it from the entire spectrum to remove the baseline curvature[4]. It is crucial to use only channels known to be free of any spectral features for the fit.
-
Frequently Asked Questions (FAQs)
Question: What is spectral resolution and why is it important for observing ethanol?
Answer: Spectral resolution is a measure of a spectrograph's ability to distinguish between two closely spaced wavelengths or frequencies. High resolution is critical for studying complex organic molecules like ethanol in interstellar space for several reasons:
-
Resolving Fine and Hyperfine Structure: Ethanol's spectrum is rich with closely spaced rotational transitions. High resolution is necessary to separate these individual lines, which provides detailed information about the molecule's physical conditions (temperature, density) and internal energy distribution[9][10].
-
Avoiding Line Blending: Star-forming regions where ethanol is found are chemically complex. The spectra of different molecules can overlap. High resolution helps to distinguish ethanol lines from the lines of other species, preventing misidentification and inaccurate abundance measurements[6].
-
Kinematic Analysis: The precise shape and central frequency of a spectral line reveal the kinematics of the gas, such as infall, outflow, or rotation. Line broadening due to these motions can only be accurately measured with sufficient resolution[1].
Question: What are the primary factors that limit the resolution of astronomical spectra?
Answer: The final resolution of a spectrum is determined by a combination of the instrument's capabilities and the physical conditions of the astronomical source.
-
The Spectrograph's Resolving Power (R): This is the fundamental instrumental limitation. A spectrograph with a low resolving power (R < 1,000) will produce low-resolution spectra, while high-resolution instruments can have R > 10,000[3].
-
Doppler Broadening: Even with a perfect instrument, the thermal motion of molecules in the source sets a natural limit on how narrow a spectral line can be. This is known as the Doppler width[1][2].
-
Atmospheric Seeing (for ground-based optical/IR): Turbulence in the Earth's atmosphere can blur the incoming light, which can degrade the performance of a spectrograph.
-
Telescope Aperture: For a given spectrograph, a larger telescope can collect more light, potentially allowing for the use of narrower slits or higher-resolution gratings without sacrificing too much signal-to-noise.
Question: Which software tools are commonly used for processing high-resolution astronomical spectra?
Answer: A variety of software packages are available for spectral data reduction and analysis.
-
Professional Packages: IRAF (Image Reduction and Analysis Facility) has historically been a standard in the astronomical community, although it has a steep learning curve[3][5].
-
Modern Alternatives: Many modern astronomers use Python-based workflows with libraries such as Astropy, Specutils, and CASA (for radio data from instruments like ALMA).
-
User-Friendly Software: For those newer to spectroscopy, packages like ISIS, VSpec, and RSpec offer a more accessible entry point with graphical user interfaces[5].
Quantitative Data Summary
Enhancing spectral resolution often involves a trade-off, for example, between resolution and S/N. The table below provides a conceptual summary of the improvements that can be achieved by applying various techniques to a hypothetical broadened ethanol line.
| Technique Applied | Initial FWHM* (km/s) | Final FWHM* (km/s) | Primary Benefit | Key Consideration |
| Instrument Upgrade | 5.0 | 1.0 | Fundamentally higher resolving power. | Cost and access to facilities (e.g., ALMA, JWST)[11][12]. |
| Doppler Tracking | 2.5 | 2.0 | Prevents artificial smearing of the line. | Essential for long observations[4]. |
| Spectral Deconvolution | 2.0 | 1.2 | Computationally removes instrumental broadening[13][14]. | Can amplify noise if S/N is low. |
| Improved S/N (via Stacking) | 2.0 | 2.0 | Reveals weak, high-velocity wings of the line profile. | Does not narrow the core line width but improves profile definition[6]. |
*FWHM: Full Width at Half Maximum. Values are illustrative.
Experimental Protocols
Protocol 1: Standard Data Reduction Workflow for a Spectral Observation
This protocol outlines the fundamental steps for processing raw spectral data to produce a calibrated, science-ready spectrum.
-
Pre-processing and Calibration:
-
Bias/Dark Subtraction: Obtain a "master bias" frame by averaging several zero-second exposures and subtract it from all other frames to remove electronic readout noise. Then, obtain a "master dark" frame by averaging several exposures of the same duration as your science frames but with the shutter closed, and subtract it to remove thermal noise[7].
-
Flat-Fielding: Illuminate the detector with a uniform light source (e.g., a dome flat or twilight sky flat). Average these frames to create a "master flat." Divide your science frames by the master flat to correct for pixel-to-pixel sensitivity variations and remove artifacts like dust shadows[7].
-
-
Wavelength Calibration:
-
Acquire a spectrum of a calibration lamp with known emission lines (e.g., a Thorium-Argon lamp).
-
Identify the pixel positions of several known lines in the calibration spectrum.
-
Fit a function (e.g., a polynomial) that maps pixel position to wavelength. Apply this solution to your science spectrum[7].
-
-
Spectral Extraction:
-
For 2D spectra, define an aperture around the spectral trace of your target object.
-
Sum the flux within this aperture at each wavelength position to collapse the 2D spectrum into a 1D spectrum.
-
Define adjacent background regions to subtract the sky or instrumental background signal.
-
-
Flux Calibration (Optional but Recommended):
-
Observe a standard star with a known spectral energy distribution.
-
Process the standard star spectrum through the same steps above.
-
Compare your observed spectrum of the standard star to its known true spectrum to derive a sensitivity function.
-
Apply this sensitivity function to your science spectrum to convert its units from instrumental counts to physical flux units (e.g., Janskys or W/m²/μm)[7].
-
-
Stacking:
-
If multiple science exposures were taken, align them in wavelength and average them to produce a final spectrum with improved S/N[5].
-
Protocol 2: Resolution Enhancement via Fourier Deconvolution
This protocol describes a computational method to partially remove the instrumental broadening profile from your spectrum. This is best applied to high S/N data.
-
Determine the Instrumental Profile:
-
The instrumental profile (also called the Point Spread Function or PSF) can be modeled by observing a very narrow, unresolved spectral line from a calibration lamp or a specific astronomical source.
-
The line shape of this unresolved feature represents your instrument's response function. A Gaussian or Voigt profile is often a good approximation.
-
-
Transform Data to the Fourier Domain:
-
Perform a Fast Fourier Transform (FFT) on your observed science spectrum. This converts the spectrum from intensity vs. wavelength to a representation in the frequency domain.
-
Perform an FFT on the instrumental profile determined in Step 1.
-
-
Perform Deconvolution:
-
In the Fourier domain, the convolution of the true spectrum and the instrumental profile becomes a simple multiplication. Therefore, deconvolution is achieved by division.
-
Divide the Fourier transform of your science spectrum by the Fourier transform of the instrumental profile[14].
-
-
Apply a Filter:
-
The division in the previous step can dramatically amplify high-frequency noise where the signal is weak. To prevent this, apply a low-pass filter (e.g., a Wiener filter or a simple cutoff filter) to the result. This is the most critical step and requires careful tuning to avoid introducing artifacts.
-
-
Transform Back:
-
Perform an inverse FFT on the filtered result to return to the wavelength/frequency domain. The resulting spectrum should have narrower lines, representing an enhanced resolution[14].
-
Visualizations
References
- 1. Spectral line - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. lsw.uni-heidelberg.de [lsw.uni-heidelberg.de]
- 4. ncra.tifr.res.in [ncra.tifr.res.in]
- 5. About - Astronomy Website Template [astronomicalspectroscopy.com]
- 6. cv.nrao.edu [cv.nrao.edu]
- 7. fiveable.me [fiveable.me]
- 8. azooptics.com [azooptics.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. app.txyz.ai [app.txyz.ai]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Critical Evaluation of Spectral Resolution Enhancement Methods for Raman Hyperspectra - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the unwanted polymerization of ethenol in solution
Welcome to the Technical Support Center for handling ethenol (vinyl alcohol) in solution. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted polymerization and degradation of ethenol during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with ethenol in solution?
The primary stability issue with ethenol is its rapid tautomerization into its more stable isomer, acetaldehyde. This is a spontaneous chemical rearrangement. While unwanted polymerization can also occur, tautomerization is often the more immediate challenge in many experimental setups.
Q2: What is the difference between tautomerization and polymerization of ethenol?
Tautomerization is an intramolecular process where a proton and a double bond shift, converting ethenol into acetaldehyde. Polymerization, on the other hand, is an intermolecular reaction where multiple ethenol monomers link together to form a long polymer chain, poly(vinyl alcohol). It is important to note that commercial poly(vinyl alcohol) (PVA) is synthesized through the hydrolysis of polyvinyl acetate, not by the direct polymerization of ethenol.
Q3: What can trigger the unwanted polymerization of ethenol?
Unwanted polymerization of ethenol, a vinyl monomer, is typically initiated by free radicals. These can be generated by:
-
Heat: Elevated temperatures can cause spontaneous polymerization.[1][2]
-
Light: UV light can initiate the formation of free radicals.[1]
-
Contaminants: Impurities that can act as radical initiators.
Q4: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization.[1][2] They function by scavenging free radicals, which are highly reactive species that initiate the polymerization chain reaction.[1] When an inhibitor reacts with a free radical, it forms a stable molecule, effectively stopping the polymerization process.[1]
Q5: What are the common types of polymerization inhibitors for vinyl monomers?
There are two main types of inhibitors:
-
True Inhibitors: These provide a distinct induction period during which no polymerization occurs. They are consumed during this period.
-
Retarders: These slow down the rate of polymerization without a defined induction period.[1]
Commonly used inhibitors for vinyl monomers include phenolic compounds and nitroxides.[1]
Troubleshooting Guide
Problem: My ethenol solution is showing signs of unwanted polymerization (e.g., increased viscosity, precipitate formation). What should I do?
Answer: Unwanted polymerization is likely due to the presence of free radicals. Consider the following troubleshooting steps:
-
Temperature Control: Are you working at elevated temperatures?
-
Light Exposure: Is your experimental setup exposed to UV light?
-
Recommendation: Protect your solution from light by using amber glassware or covering your apparatus with aluminum foil.
-
-
Atmosphere Control: Are you working under an inert atmosphere?
-
Recommendation: Oxygen can sometimes play a role in initiation. Purging your solvent and reaction vessel with an inert gas like nitrogen or argon can help.
-
-
Purity of Reagents: Could your ethenol or solvent be contaminated?
-
Recommendation: Use purified reagents. Contaminants can sometimes act as polymerization initiators.
-
Problem: How can I proactively prevent the polymerization of ethenol in my experiments?
Answer: The most effective strategy is to add a polymerization inhibitor.
-
Choice of Inhibitor: Select an appropriate inhibitor based on your experimental conditions. Phenolic inhibitors like hydroquinone or 4-methoxyphenol (MEHQ) are common choices for storing and handling vinyl monomers.[2]
-
Inhibitor Concentration: The required concentration of the inhibitor is typically in the parts-per-million (ppm) range. It is crucial to use the minimum effective amount to avoid interference with your desired reactions.
-
Timing of Addition: Add the inhibitor to the ethenol solution as early as possible, ideally during preparation or storage.
Data on Common Polymerization Inhibitors for Vinyl Monomers
The following table summarizes common inhibitors used for vinyl monomers, which are analogous to ethenol. The effectiveness of these inhibitors can vary based on the specific monomer and experimental conditions.
| Inhibitor | Chemical Class | Typical Concentration Range (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | Phenolic | 50 - 1000 | Radical scavenger; oxidized to quinone which terminates radical chains.[1] | Effective but may require oxygen to be fully active. Can be removed by an alkaline wash.[2] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 200 | Similar to hydroquinone, acts as a radical scavenger. | Commonly used for storing acrylates. Removable with an alkaline wash.[2] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | Chain-terminating antioxidant that scavenges free radicals. | Often used in industrial applications.[2] |
| TEMPO | Nitroxide Stable Radical | 10 - 500 | Reacts with carbon-centered radicals to form stable species, preventing propagation.[1] | Highly effective and does not require oxygen. Can sometimes be used for controlled polymerization. |
| Phenothiazine | Thiazine | 50 - 500 | Acts as a potent radical scavenger. | Very efficient, but may cause discoloration of the monomer.[5] |
Experimental Protocols
Protocol for the Addition of a Polymerization Inhibitor
This protocol provides a general guideline for adding a polymerization inhibitor to an ethenol solution.
Materials:
-
Ethenol solution
-
Selected polymerization inhibitor (e.g., Hydroquinone, MEHQ)
-
Appropriate solvent for the inhibitor (if not directly soluble in the ethenol solution)
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Determine the required concentration: Based on the information in the table above and the stability requirements of your experiment, calculate the mass of the inhibitor needed to achieve the desired ppm concentration in your total solution volume.
-
Prepare a stock solution (optional but recommended): For accurate dosing of small amounts, prepare a stock solution of the inhibitor in a compatible solvent.
-
Purge the system: Before adding the inhibitor, purge the vessel containing the ethenol solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can affect the performance of some inhibitors.
-
Add the inhibitor: Introduce the calculated amount of the inhibitor (or inhibitor stock solution) to the ethenol solution while stirring under an inert atmosphere.
-
Ensure complete dissolution: Continue stirring until the inhibitor is fully dissolved.
-
Storage and Handling: Store the stabilized ethenol solution in a cool, dark place, preferably under an inert atmosphere.[2]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon | Journal of Chemistry [ajpojournals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. icheme.org [icheme.org]
Technical Support Center: Quantification of Ethanol and Its Isomers by Mass Spectrometry
A Note on Terminology: The term "ethenol" (vinyl alcohol) refers to the enol tautomer of acetaldehyde. It is generally unstable and rapidly converts to acetaldehyde. This guide focuses on ethanol and its common structural isomer, dimethyl ether , as their quantification and differentiation is a frequent challenge in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish ethanol and its structural isomer, dimethyl ether, using only a mass spectrometer?
A: Ethanol (CH₃CH₂OH) and dimethyl ether (CH₃OCH₃) are structural isomers, meaning they have the same chemical formula (C₂H₆O) and, therefore, the same molecular weight (46 g/mol ). A mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since both compounds will appear at an m/z of 46 for the molecular ion, they cannot be distinguished by mass alone. Differentiation requires either chromatographic separation before mass analysis (like GC-MS or LC-MS) or careful analysis of their different fragmentation patterns.
Q2: What are "matrix effects" and how do they impact the quantification of ethanol or its metabolites?
A: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., urine, blood). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in poor accuracy, reproducibility, and sensitivity in quantitative analysis.[1][2][3][4] Matrix effects are a significant concern in LC-MS/MS analysis of ethanol biomarkers like ethyl glucuronide (EtG).[5]
Q3: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for my analysis?
A: The choice depends on your specific application.
-
GC-MS is an excellent and widely used technique for analyzing volatile compounds like ethanol and dimethyl ether.[4][6] It provides robust separation and is a standard method for blood alcohol content analysis.[6][7]
-
LC-MS , particularly LC-MS/MS, is the "gold standard" for analyzing non-volatile ethanol metabolites like ethyl glucuronide (EtG) and ethyl sulfate (EtS) in biological matrices. LC is also highly effective at separating isomers prior to their introduction into the mass spectrometer.[8]
Q4: What are the key fragment ions I should look for to differentiate ethanol and dimethyl ether?
A: The fragmentation patterns are distinct and are the primary way to tell these isomers apart using mass spectrometry. The major fragments are summarized in the table below.
Quantitative Data Summary
This table outlines the characteristic mass-to-charge ratios (m/z) for the molecular ion and major fragment ions of ethanol and its isomer, dimethyl ether, following electron impact (EI) ionization.
| m/z Value | Ethanol (CH₃CH₂OH) Fragment | Dimethyl Ether (CH₃OCH₃) Fragment | Interpretation |
| 46 | [CH₃CH₂OH]⁺• | [CH₃OCH₃]⁺• | Molecular Ion (M⁺•) |
| 45 | [CH₂OH]⁺ | [CH₂OCH₃]⁺ | Loss of a hydrogen radical (•H) from ethanol; Loss of a hydrogen radical (•H) from dimethyl ether. This is often the base peak for dimethyl ether. |
| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from ethanol. This is typically the base peak for ethanol. For dimethyl ether, this is the loss of a methyl radical. |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | [CHO]⁺ | Loss of a hydroxyl radical (•OH) and H₂; or loss of water and a methyl radical. |
| 15 | - | [CH₃]⁺ | Loss of a methoxy radical (•OCH₃) from dimethyl ether. |
Experimental Workflows and Logical Relationships
A typical workflow for quantitative analysis by LC-MS/MS involves several key stages, from sample preparation to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. eadteste.fdsm.edu.br - Gc Method For Ethanol Analysis [eadteste.fdsm.edu.br]
- 5. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. support.waters.com [support.waters.com]
Validation & Comparative
A Comparative Guide to the Molecular Geometry of Ethenol: Experimental vs. Theoretical Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental and theoretically calculated bond lengths and angles for the two stable conformers of ethenol (vinyl alcohol), a key molecule in organic chemistry and a tautomer of acetaldehyde. Understanding the precise molecular geometry of ethenol is crucial for modeling its reactivity, spectroscopic properties, and potential interactions in complex chemical and biological systems.
Ethenol exists as two planar conformers: a lower-energy syn form, where the hydroxyl hydrogen is oriented towards the vinyl group, and a slightly higher-energy anti form. This guide presents data for both, allowing for a comprehensive analysis.
Molecular Structure and Atom Numbering
To ensure clarity in the data tables, the atoms in ethenol are numbered as shown in the diagram below. The primary distinction between the conformers is the dihedral angle of the H-O-C=C chain.
Caption: Atom numbering scheme used for ethenol (vinyl alcohol).
Data Summary: Bond Lengths
The following table compares the experimentally determined bond lengths with values obtained from ab initio theoretical calculations at the MP2/6-311++G(d,p) level of theory. Experimental values are derived from microwave spectroscopy analysis.
| Bond | Conformer | Experimental (Å) | Theoretical (MP2) (Å) |
| C1=C2 | syn | 1.332 | 1.339 |
| anti | 1.331 | 1.338 | |
| C2-O3 | syn | 1.359 | 1.358 |
| anti | 1.363 | 1.361 | |
| O3-H7 | syn | 0.963 | 0.964 |
| anti | 0.961 | 0.962 | |
| C1-H4 | syn | 1.087 (trans) | 1.091 |
| anti | 1.087 (trans) | 1.091 | |
| C1-H5 | syn | 1.083 (cis) | 1.087 |
| anti | 1.083 (cis) | 1.087 | |
| C2-H6 | syn | 1.091 | 1.094 |
| anti | 1.092 | 1.095 |
Data Summary: Bond Angles
This table provides a comparison of experimental and theoretical bond angles for both conformers.
| Angle | Conformer | Experimental (°) | Theoretical (MP2) (°) |
| ∠C1=C2-O3 | syn | 123.6 | 123.9 |
| anti | 127.7 | 127.8 | |
| ∠C2-O3-H7 | syn | 108.8 | 108.9 |
| anti | 106.1 | 106.1 | |
| ∠H4-C1=C2 | syn | 121.2 (trans) | 121.1 |
| anti | 121.3 (trans) | 121.2 | |
| ∠H5-C1=C2 | syn | 121.9 (cis) | 122.1 |
| anti | 122.0 (cis) | 122.2 | |
| ∠H6-C2=C1 | syn | 117.4 | 116.8 |
| anti | 114.9 | 114.5 |
Methodologies and Protocols
Experimental Protocol: Microwave Spectroscopy
The experimental determination of ethenol's molecular structure was achieved using gas-phase microwave spectroscopy. This technique measures the rotational transitions of molecules, which are highly sensitive to the moments of inertia.
-
Sample Preparation: Ethenol is an unstable molecule that readily tautomerizes to acetaldehyde. It was generated in situ through the pyrolysis of a suitable precursor, such as ethylene glycol or tert-butyl alcohol, at high temperatures and then rapidly cooled.
-
Data Acquisition: The cooled gas-phase sample was introduced into a microwave spectrometer. The absorption of microwave radiation at specific frequencies corresponding to the molecule's rotational transitions was recorded.
-
Structural Determination: By analyzing the rotational spectra of the parent molecule and its various isotopically substituted analogues (e.g., containing ¹³C or ¹⁸O), the rotational constants (A, B, C) were precisely determined for each conformer. These constants were then used to perform a least-squares fit to derive the final, high-precision structural parameters (bond lengths and angles).
Theoretical Protocol: Ab Initio Calculation
The theoretical geometries were obtained through high-level ab initio quantum mechanical calculations, a process known as geometry optimization.
-
Initial Structure: An initial guess for the geometry of both the syn and anti conformers of ethenol was constructed.
-
Computational Method: The geometry optimization was performed using Møller-Plesset perturbation theory at the second order (MP2). This method is widely used as it accounts for electron correlation, providing more accurate results than simpler Hartree-Fock methods.
-
Basis Set: The 6-311++G(d,p) basis set was employed. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for calculating accurate molecular geometries.
-
Optimization: The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, where the net forces on all atoms are minimized. This structure corresponds to the optimized equilibrium geometry for the molecule.
Workflow and Logical Relationships
The diagram below illustrates the general workflow for comparing experimental and theoretical findings in molecular structure determination.
Caption: Workflow for comparing experimental and theoretical molecular structures.
Conclusion
The comparison reveals a strong agreement between the experimentally determined and theoretically calculated geometries for both syn- and anti-ethenol. The MP2/6-311++G(d,p) level of theory successfully predicts bond lengths typically within 0.01 Å and bond angles within 1-2 degrees of the microwave spectroscopy data. The most significant geometric differences between the two conformers are observed in the C1=C2-O3 and H6-C2=C1 angles, which are accurately modeled by the theoretical calculations. This validation underscores the reliability of modern computational methods in predicting molecular structures with high precision, complementing and guiding experimental investigations.
A Comparative Guide to the Validation of Ethanol Detection in Astronomical Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary methodologies used to detect and validate the presence of ethanol (CH₃CH₂OH) in various astronomical environments. The detection of complex organic molecules (COMs) like ethanol is a cornerstone of astrochemistry, offering insights into the chemical processes that precede the formation of stars and planets, and potentially, the origins of life. We will compare the two principal techniques: infrared spectroscopy for solid-phase (ice) detection and rotational spectroscopy for gas-phase detection, providing quantitative data, detailed experimental protocols, and logical workflows.
Data Presentation: Comparison of Detection Methodologies
The validation of ethanol in space relies on two distinct spectroscopic techniques, each suited to a different physical state of the molecule. The choice of method is dictated by the environment being studied, from the cold, dense molecular clouds where molecules freeze onto dust grains to the warmer, diffuse gas in cometary comae and hot cores around protostars.
| Parameter | Infrared (IR) Absorption Spectroscopy | Rotational Emission Spectroscopy (Radio/Microwave) |
| Target Phase | Solid (Ice) | Gas |
| Primary Telescope | James Webb Space Telescope (JWST) | IRAM 30-meter Telescope, Atacama Large Millimeter/submillimeter Array (ALMA) |
| Key Instrument | Mid-Infrared Instrument (MIRI) | Heterodyne Receivers & Spectrometers |
| Example Target | Protostar ST6 (Large Magellanic Cloud)[1][2][3] | Comet C/2014 Q2 (Lovejoy)[4][5][6] |
| Detection Principle | Absorption of background starlight by vibrational modes of molecules in ice mantles on dust grains. | Detection of emission lines from transitions between quantized rotational energy levels of gas-phase molecules. |
| Signature Wavelengths | Mid-Infrared: ~7.24 µm (C-C stretch) & ~11.36 µm (C-O stretch / CH₃ rock)[7][8][9] | Millimeter/Sub-millimeter waves (e.g., 210-272 GHz band for Comet Lovejoy observation)[4] |
| Quantitative Output | Column Density (molecules/cm²), Ice Abundance relative to H₂O. | Column Density, Rotational Temperature (K), Production Rate (molecules/s), Abundance relative to H₂O or H₂. |
| Example Result | First secure detection of ethanol ice outside the Milky Way around protostar ST6.[1][10][11][12] | Production rate in Comet Lovejoy equivalent to "500 bottles of wine per second" at peak activity.[4][5][13] |
| Strengths | Directly probes the composition of ices, the primary reservoir of volatiles in cold regions. High sensitivity with JWST. | Extremely high spectral resolution allows for unambiguous identification. Can probe the physical conditions (temperature, density) of the gas. |
| Limitations | Requires a bright background source (protostar) for absorption. Spectral features can be broad and blended with other species. | Only detects gas-phase molecules; species may be depleted onto ice grains in colder regions. Can be less sensitive to very complex or heavy molecules. |
Experimental Protocols & Methodologies
The successful detection and validation of ethanol in an astronomical source is a multi-step process that begins with laboratory experiments and culminates in the analysis of telescopic data.
Laboratory Spectroscopy: The Foundation for Identification
Astronomical identification is impossible without precise laboratory reference data.
-
Infrared Spectroscopy of Ices:
-
Sample Preparation: A gas mixture containing ethanol and other relevant molecules (e.g., water, CO, methanol) is prepared.
-
Deposition: The mixture is deposited onto a cryogenically cooled substrate (e.g., a CsI window at ~15 K) within a high-vacuum chamber to form an ice analog.[7][9]
-
Spectral Acquisition: A Fourier Transform Infrared (FTIR) spectrometer passes an infrared beam through the ice sample. The resulting absorption spectrum is recorded.[7][8]
-
Data Analysis: The positions, strengths, and profiles of absorption bands are meticulously cataloged. Experiments are repeated with different ice compositions and temperatures to understand how the environment affects ethanol's spectral features. These data populate databases used for astronomical searches.[7]
-
-
Rotational Spectroscopy of Gas:
-
Sample Preparation: Gaseous ethanol is introduced into a low-pressure cell. For unstable or reactive species, techniques like electrical discharges or laser ablation are used to produce them in situ.[14][15][16][17]
-
Spectral Acquisition: A beam of millimeter or sub-millimeter waves is passed through the gas cell. The frequencies at which the molecules absorb energy correspond to their rotational transitions.[18]
-
Data Analysis: The precise frequencies of thousands of rotational transitions are measured and fitted to quantum mechanical models. This generates a highly accurate "fingerprint" or line catalog for the molecule, which is essential for astronomical searches.[17]
-
Observational Workflow
-
Telescope & Instrument: Based on the target phase (ice or gas), the appropriate facility is chosen. For ices, this is typically JWST with its MIRI instrument.[12] For gas, radio telescopes like the IRAM 30-meter dish are used.[4][6]
-
Observation: The telescope is pointed at the astronomical target (e.g., a protostar or comet).
-
For IR (Ice): A spectrum of the background protostar is taken. The total integration time is calculated to achieve a signal-to-noise ratio sufficient to detect the faint absorption lines from the ice.
-
For Radio (Gas): The receiver is tuned to a range of frequencies where strong ethanol transitions are predicted to occur. The telescope collects the faint emission signals, often for many hours, to build up a detectable signal.[6]
-
Data Reduction and Analysis
-
Calibration: Raw data from the telescope is processed through a software pipeline to remove instrumental artifacts and calibrate the flux (intensity) and wavelength/frequency scales.
-
Spectral Identification:
-
IR (Ice): The observed spectrum is compared to the laboratory ice spectra. The presence of absorption features at the known wavelengths for ethanol, matching the expected band profiles, confirms its detection.[2][7]
-
Radio (Gas): The observed spectrum is searched for emission lines that match the frequencies in the laboratory-generated line catalog for ethanol. The detection of multiple, unblended lines with the correct relative intensities provides a secure identification.[4]
-
-
Deriving Physical Parameters:
-
Once a molecule is identified, its spectral lines are modeled to derive physical conditions. For gas-phase detections, an assumption of Local Thermodynamic Equilibrium (LTE) is often used.[19][20][21] This model assumes that the rotational energy levels of the molecule are populated according to a single temperature (the rotational temperature), which reflects the kinetic temperature of the gas.
-
By fitting the observed line intensities with an LTE model, astronomers can calculate the total number of molecules along the line of sight (the column density ) and the rotational temperature . From this, abundances relative to more common molecules like H₂ or H₂O can be determined.[22][23]
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for identifying ethanol in both its solid and gaseous phases in astronomical environments.
Caption: Workflow for detecting solid-phase (ice) and gas-phase ethanol.
Caption: Comparison of the physical principles behind ethanol detection methods.
References
- 1. sciencealert.com [sciencealert.com]
- 2. Building blocks of life found in ices outside of the Milky Way - Earth.com [earth.com]
- 3. Scientists Discover Building Blocks of Life in Ice Around a Forming Star in Neighboring Galaxy | College of Computer, Mathematical, and Natural Sciences | University of Maryland [cmns.umd.edu]
- 4. nasa.gov [nasa.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Astronomers Detect Ethyl Alcohol, Sugar in Atmosphere of Comet Lovejoy | Astronomy | Sci-News.com [sci.news]
- 7. Infrared spectra of complex organic molecules in astronomically relevant ice matrices - I. Acetaldehyde, ethanol, and dimethyl ether | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. [PDF] Infrared spectra of complex organic molecules in astronomically relevant ice matrices. I. Acetaldehyde, ethanol, and dimethyl ether | Semantic Scholar [semanticscholar.org]
- 9. [1712.04796] Infrared spectra of complex organic molecules in astronomically relevant ice matrices. I. Acetaldehyde, ethanol, and dimethyl ether [arxiv.org]
- 10. eurasiareview.com [eurasiareview.com]
- 11. universetoday.com [universetoday.com]
- 12. JWST finds building blocks of life in another Galaxy for the first time | BBC Sky at Night Magazine [skyatnightmagazine.com]
- 13. Comet Lovejoy's Cosmic Chemistry Includes Ethyl Alcohol And A Sugar [forbes.com]
- 14. High resolution rotational spectroscopy of elusive molecules at the Center for Astrochemical Studies (CAS@MPE) | Proceedings of the International Astronomical Union | Cambridge Core [cambridge.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. meetings.iac.es [meetings.iac.es]
- 18. Rotational Spectroscopy of Molecules of Astrophysical Interest – Institut des Sciences Moléculaires d Orsay [ismo.universite-paris-saclay.fr]
- 19. [2109.04752] The solar carbon, nitrogen, and oxygen abundances from a 3D LTE analysis of molecular lines [arxiv.org]
- 20. aanda.org [aanda.org]
- 21. Unmasking the physical information inherent to interstellar spectral line profiles with machine learning - I. Application of LTE to HCN and HNC transitions | Astronomy & Astrophysics (A&A) [aanda.org]
- 22. Radiation transport and non-LTE analysis of interstellar molecular lines. I. Carbon Monoxide [inis.iaea.org]
- 23. Kinetic temperature and CH/sub 3/CCH column density profiles in SGR B2, Orion, and DR 21 (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of Ethenol and Other Simple Enols for the Modern Researcher
For Immediate Publication
A Deep Dive into the Fleeting Existence of Simple Enols: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Simple enols, characterized by a hydroxyl group attached to a carbon-carbon double bond, are pivotal yet often transient intermediates in a vast array of chemical transformations. Their inherent instability and rapid tautomerization to the more stable keto forms make their direct study a significant challenge. This guide provides a comprehensive comparative analysis of ethenol (vinyl alcohol), the simplest enol, with other fundamental enols: propen-2-ol and 1-cyclohexenol. By leveraging a combination of experimental data, computational chemistry insights, and established spectroscopic techniques, we aim to furnish researchers with a robust understanding of their relative stabilities, reactivities, and spectral characteristics.
Comparative Analysis of Physicochemical Properties
The thermodynamic landscape of simple enols is dominated by the equilibrium of keto-enol tautomerism, which overwhelmingly favors the keto form in most cases. The relative stability of the enol tautomer is influenced by factors such as substitution, conjugation, and intramolecular hydrogen bonding. For the simple enols discussed herein, the keto form is significantly more stable.
| Property | Ethenol (Vinyl Alcohol) | Propen-2-ol | 1-Cyclohexenol |
| Corresponding Keto Tautomer | Acetaldehyde | Acetone | Cyclohexanone |
| Molar Mass ( g/mol ) | 44.05 | 58.08 | 98.14 |
| Calculated Relative Energy (Enol vs. Keto, kcal/mol) | ~10-14 | ~13-16 | ~8-11 |
| Experimental Keto-Enol Equilibrium Constant (Keq = [enol]/[keto]) | ~6 x 10-7 (in aqueous solution) | ~5 x 10-9 (in aqueous solution) | ~1.2 x 10-6 (in CCl4) |
| Calculated Gas-Phase Acidity (ΔGacid, kcal/mol) | ~375 | ~378 | Not readily available |
Note: Calculated values are sourced from various computational chemistry studies and may vary depending on the level of theory and basis set employed. Experimental values are often determined under specific conditions and should be interpreted accordingly.
Experimental Protocols for the Generation and Characterization of Simple Enols
The transient nature of simple enols necessitates specialized techniques for their generation and subsequent characterization. Direct synthesis and isolation are often not feasible; therefore, in situ generation methods coupled with rapid spectroscopic analysis are commonly employed.
Gas-Phase Pyrolysis for Spectroscopic Analysis
This method involves the thermal decomposition of a suitable precursor at high temperatures and low pressures, followed by rapid trapping of the products for analysis, often in an inert matrix.
Protocol for the Generation of Propen-2-ol via Pyrolysis of 2-Acetoxypropene:
-
Precursor Synthesis: 2-Acetoxypropene is synthesized by the acetylation of acetone enolate.
-
Pyrolysis Setup: A quartz tube furnace is heated to approximately 600-800 °C under a high vacuum (10-4 to 10-6 torr).
-
Precursor Introduction: A stream of 2-acetoxypropene vapor, diluted with an inert gas such as argon, is passed through the heated quartz tube.
-
Matrix Isolation: The pyrolysis products are co-deposited with a large excess of argon onto a cryogenic window (typically at 10-20 K).
-
Spectroscopic Analysis: The matrix-isolated products are then analyzed using Fourier-Transform Infrared (FTIR) spectroscopy. The inert matrix stabilizes the enol, allowing for its spectral characterization.
Photochemical Generation in Solution
Photochemical reactions can be employed to generate enols in solution, where their tautomerization kinetics can be studied using time-resolved spectroscopy.
Protocol for the Generation of Ethenol via Photohydration of Acetylene:
-
Reaction Medium: A solution of acetylene in an aqueous solvent is prepared.
-
Photolysis: The solution is subjected to UV irradiation using a suitable light source (e.g., a mercury lamp).
-
In Situ NMR Analysis: The formation and subsequent tautomerization of ethenol to acetaldehyde can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterated solvents are used to avoid interference.
Spectroscopic Signatures: A Comparative Overview
Due to their instability, obtaining high-resolution spectra of simple enols is challenging. The data presented below is a combination of experimental data from matrix isolation studies and computational predictions.
| Spectroscopic Feature | Ethenol (Vinyl Alcohol) | Propen-2-ol | 1-Cyclohexenol |
| 1H NMR (Calculated, δ ppm) | H-O: ~5.0-6.0H-C=: ~6.5 (gem), ~4.5 (cis), ~4.8 (trans) | H-O: ~4.5-5.5H-C=: ~4.0-4.5CH3: ~1.7-1.9 | H-O: ~4.0-5.0H-C=: ~4.8-5.2Allylic H: ~2.0-2.2 |
| 13C NMR (Calculated, δ ppm) | C-O: ~145-150C=: ~90-95 | C-O: ~150-155C=: ~95-100CH3: ~20-25 | C-O: ~140-145C=: ~100-105 |
| IR (Matrix Isolation, cm-1) | ν(O-H): ~3600-3650ν(C=C): ~1650-1670ν(C-O): ~1150-1200 | ν(O-H): ~3620ν(C=C): ~1660ν(C-O): ~1180 | Not readily available |
Visualizing Key Concepts
To further elucidate the relationships and processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
This guide provides a comparative framework for understanding the fundamental properties of ethenol, propen-2-ol, and 1-cyclohexenol. While their transient nature poses significant experimental challenges, a combination of specialized generation techniques and computational modeling allows for a detailed characterization of these important reactive intermediates. The data and protocols presented herein are intended to serve as a valuable resource for researchers in organic chemistry, drug development, and related scientific fields, facilitating a deeper understanding of reaction mechanisms and enabling the design of novel synthetic strategies.
Unraveling the Ethene-Ethenol Energy Landscape: A Computational Method Benchmark
A Comparative Guide for Researchers in Computational Chemistry and Drug Development
The tautomerization of ethenol (vinyl alcohol) to the more stable acetaldehyde represents a fundamental chemical transformation. Accurately modeling the energy landscape of this reaction is a critical test for computational methods, with implications for understanding reaction mechanisms in organic and atmospheric chemistry, as well as in biological systems. This guide provides a comparative overview of various computational methods benchmarked for their performance in predicting the reaction energy and activation barrier of the ethene-ethenol (vinyl alcohol to acetaldehyde) tautomerization.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of several key computational methods in determining the relative energy of ethenol compared to acetaldehyde and the activation energy for the tautomerization reaction. The high-accuracy Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] values are used as a reference benchmark.
| Computational Method | Basis Set | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Reference (High-Accuracy) | |||
| CCSD(T) | aug-cc-pVTZ | 1.27 | 56.6 |
| Density Functional Theory (DFT) | |||
| DMol3 (PBE) | DNP | -11.2 | 51.9 |
| DFT (Andres et al.) | Not Specified | 8.5 - 14.3 | 87.9 - 93.5 |
| Uncatalyzed (Generic DFT) | Not Specified | - | 58.8 |
| Composite Methods | |||
| G4 | Not Specified | High Accuracy (Expected) | High Accuracy (Expected) |
| Perturbation Theory | |||
| MP2 | 6-311++G(d,p) | Not Specified | Not Specified |
Experimental and Computational Protocols
The data presented in this guide are derived from various computational studies. The following section outlines the general methodologies employed in these benchmarks.
High-Accuracy Ab Initio Methods
Coupled-Cluster Theory (CCSD(T)): Coupled-cluster methods, particularly CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. The protocol for a CCSD(T) calculation for the ethene-ethenol system typically involves:
-
Geometry Optimization: The molecular geometries of the reactants (ethenol), transition state, and products (acetaldehyde) are optimized at a lower level of theory, often a DFT functional or a less computationally expensive ab initio method like MP2.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed at the CCSD(T) level of theory with a large, correlation-consistent basis set (e.g., aug-cc-pVTZ) on the optimized geometries.
-
Energy Calculation: The final reaction energy and activation barrier are calculated by taking the difference in the CCSD(T) energies and correcting for the ZPVE.
Gaussian-n (G4) Theory: G4 theory is a composite method that aims to approximate the accuracy of high-level coupled-cluster calculations at a significantly lower computational cost. The G4 protocol involves a series of calculations at different levels of theory and basis sets, which are then combined in a specific, predefined manner to extrapolate to a highly accurate energy. This typically includes geometry optimizations and frequency calculations at a DFT level, followed by single-point energy calculations with higher-level methods and larger basis sets.
Density Functional Theory (DFT)
DFT is a widely used computational method due to its favorable balance of accuracy and computational cost. A typical DFT protocol for this benchmark would include:
-
Functional and Basis Set Selection: A specific exchange-correlation functional (e.g., PBE, B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen.
-
Geometry Optimization: The geometries of the reactant, transition state, and product are fully optimized using the selected functional and basis set.
-
Frequency Calculation: Vibrational frequencies are calculated to verify the nature of the optimized structures and to obtain ZPVE.
-
Energy Calculation: The reaction energy and activation barrier are calculated from the differences in the electronic energies, with the inclusion of ZPVE corrections.
Visualization of the Benchmarking Workflow
The following diagram illustrates the logical workflow involved in benchmarking computational methods for a chemical reaction such as the ethene-ethenol tautomerization.
Workflow for benchmarking computational methods.
Comparing the reactivity of ethene and ethenol with common atmospheric oxidants
A deep dive into the reaction kinetics and mechanisms of ethene and its enol tautomer, ethenol (vinyl alcohol), with key atmospheric oxidants reveals significant differences in their atmospheric lifetimes and degradation pathways. This guide provides a comprehensive comparison of their reactivity towards hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3), supported by experimental and theoretical data.
For researchers, atmospheric scientists, and professionals in drug development, understanding the atmospheric fate of volatile organic compounds (VOCs) is crucial. Ethene, a widely produced organic compound, and its less stable isomer, ethenol, serve as important model compounds for understanding the atmospheric degradation of unsaturated hydrocarbons and enols. Their reactions with atmospheric oxidants contribute to the formation of secondary pollutants such as ozone and particulate matter.
Comparative Reactivity and Reaction Rate Constants
The reactivity of ethene and ethenol with common atmospheric oxidants varies significantly. Ethenol, with its electron-rich double bond and hydroxyl group, is generally more reactive than ethene. The table below summarizes the experimentally determined and theoretically calculated rate constants for the gas-phase reactions of ethene and ethenol with OH, O3, and NO3 radicals at or near room temperature (298 K). It is important to note that experimental data for the reactions of ethenol with O3 and NO3 are limited, and thus, values from studies on structurally similar compounds (vinyl ethers) and theoretical calculations are included for a comprehensive comparison.
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method |
| Ethene | OH | 8.52 x 10⁻¹² | Pulsed Laser Photolysis - Laser-Induced Fluorescence |
| O₃ | 1.6 x 10⁻¹⁸ | Smog Chamber with GC-FID and O₃ Analyzer | |
| NO₃ | 2.1 x 10⁻¹⁶ | Discharge Flow - Mass Spectrometry | |
| Ethenol (Vinyl Alcohol) | OH | 1.48 x 10⁻¹¹ | Theoretical Calculation (in reasonable agreement with experimental values for similar systems) |
| O₃ | ~2 x 10⁻¹⁶ (estimated from vinyl ethers) | Relative Rate Technique (for vinyl ethers) | |
| NO₃ | ~1.4 x 10⁻¹² (estimated from vinyl ethers) | Relative Rate Technique (for vinyl ethers) |
Atmospheric Oxidation Mechanisms
The atmospheric degradation of ethene and ethenol is initiated by the addition of the oxidant to the carbon-carbon double bond or, in the case of OH radicals with ethenol, also through hydrogen abstraction from the hydroxyl group. The subsequent reactions of the resulting radical intermediates with atmospheric oxygen (O₂) lead to the formation of a variety of oxidation products.
Ethene Oxidation Pathways
The diagrams below illustrate the generalized reaction pathways for the atmospheric oxidation of ethene by OH, O₃, and NO₃ radicals.
Caption: Oxidation of ethene by hydroxyl radical (OH).
Caption: Ozonolysis of ethene.[1]
References
Differentiating C2H4O Isomers: A Mass Spectrometry-Based Comparison Guide for Acetaldehyde and Ethylene Oxide
For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical analytical challenge. Compounds with the same molecular formula, such as acetaldehyde and ethylene oxide (C2H4O), can exhibit vastly different chemical and toxicological properties. This guide provides a comparative analysis of mass spectrometric techniques for the isomeric differentiation of these two compounds, supported by experimental data and detailed protocols.
The differentiation of acetaldehyde, a volatile aldehyde, and ethylene oxide, a cyclic ether, is crucial in various fields, including atmospheric chemistry, food safety, and industrial process monitoring. Due to their identical nominal mass, mass spectrometry-based methods rely on distinct fragmentation patterns generated through various ionization and dissociation techniques to distinguish between them. This guide focuses on the widely used Electron Ionization (EI) technique and discusses the principles of other methods like Collision-Induced Dissociation (CID) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
Comparative Analysis of Fragmentation Patterns
Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy to the analyte molecules, leading to characteristic fragmentation. The resulting mass spectra serve as molecular fingerprints, enabling the identification of isomers based on the unique distribution of their fragment ions.
Data Presentation: Electron Ionization Mass Spectra
The quantitative data from the Electron Ionization (EI) mass spectra of acetaldehyde and ethylene oxide are summarized in the table below. The relative abundance of the major fragment ions clearly distinguishes the two isomers.
| m/z | Ion Formula | Proposed Fragment | Acetaldehyde Relative Abundance (%) | Ethylene Oxide Relative Abundance (%) |
| 44 | [C2H4O]+• | Molecular Ion | 65 | 100 |
| 43 | [C2H3O]+ | [M-H]+ | 45 | 40 |
| 29 | [CHO]+ | Formyl Cation | 100 (Base Peak) | 75 |
| 28 | [C2H4]+• | Ethylene Radical Cation | 15 | 30 |
| 27 | [C2H3]+ | Vinyl Cation | 10 | 20 |
| 15 | [CH3]+ | Methyl Cation | 20 | 5 |
Data sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocols
A robust and reproducible experimental protocol is essential for the accurate differentiation of acetaldehyde and ethylene oxide. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common platform for this analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for the separation and identification of acetaldehyde and ethylene oxide in a gaseous matrix.
1. Sample Introduction:
-
A gas-tight syringe is used to inject a known volume of the gaseous sample into the GC injection port.
-
Alternatively, for trace analysis, thermal desorption of analytes from a sorbent tube can be employed.
2. Gas Chromatographic Separation:
-
Column: A capillary column suitable for volatile organic compounds (VOCs), such as a DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Injector Temperature: 200°C.
-
Transfer Line Temperature: 250°C.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 10-100.
-
Ion Source Temperature: 230°C.
4. Data Analysis:
-
Identification of acetaldehyde and ethylene oxide is based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).
-
Quantification can be performed by integrating the peak areas of characteristic ions (e.g., m/z 29 for acetaldehyde and m/z 44 for ethylene oxide) and comparing them to a calibration curve.
Visualization of Mass Spectrometric Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the distinct fragmentation pathways of acetaldehyde and ethylene oxide.
Discussion of Alternative and Advanced Techniques
While EI-MS is a powerful tool, other mass spectrometric techniques can provide complementary information for the differentiation of C2H4O isomers.
-
Collision-Induced Dissociation (CID): This tandem mass spectrometry (MS/MS) technique involves the selection of a specific precursor ion (e.g., the molecular ion at m/z 44) and its subsequent fragmentation through collisions with an inert gas. The resulting product ion spectrum can provide more detailed structural information and further confirm the identity of the isomer. While specific, comprehensive CID spectral databases for these isomers are not as readily available as EI spectra, the fragmentation patterns are expected to differ based on the initial structure of the precursor ion.
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is a soft chemical ionization technique that utilizes selected reagent ions (e.g., H3O+, NO+, O2+•) to react with trace volatile compounds in real-time. The choice of reagent ion can be tailored to selectively ionize and differentiate isomers based on their reaction kinetics and product ion formation. For instance, different product ions may be formed for acetaldehyde and ethylene oxide with certain reagent ions, allowing for their unambiguous identification and quantification even in complex mixtures.
Conclusion
The isomeric differentiation of acetaldehyde and ethylene oxide is readily achievable using standard mass spectrometry techniques, particularly GC-MS with electron ionization. The distinct fragmentation patterns, with acetaldehyde showing a base peak at m/z 29 ([CHO]+) and ethylene oxide exhibiting a base peak at m/z 44 ([C2H4O]+•), provide a reliable basis for their identification. The provided experimental protocol offers a starting point for developing robust analytical methods. For more challenging analytical scenarios, advanced techniques such as tandem mass spectrometry (CID) and SIFT-MS can offer enhanced selectivity and real-time analysis capabilities. The choice of the most appropriate technique will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
A Comparative Analysis of Ethanol Formation in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
The formation of ethanol, a cornerstone of industrial chemistry and biofuel production, is profoundly influenced by the solvent environment in which the reaction occurs. The choice of solvent can significantly impact reaction rates, product yields, and the overall efficiency of both biotechnological and synthetic production routes. This guide provides a comparative overview of ethanol formation in different solvent systems, supported by established chemical principles and experimental methodologies.
Data Presentation: A Comparative Overview
Direct quantitative comparison of ethanol yields in vastly different solvent environments under identical conditions is challenging to consolidate from existing literature, as reaction mechanisms and optimal conditions vary significantly. However, we can summarize the general effects and representative yields for different methodologies, each characterized by its unique solvent system.
| Production Method | Primary Solvent System | Typical Substrate | Key Biocatalyst/Catalyst | Reported Ethanol Yield (g/g substrate) | Advantages | Disadvantages |
| Aqueous Fermentation | Water | Glucose, Sucrose | Saccharomyces cerevisiae (Yeast) | 0.45 - 0.51 (Theoretical max: 0.51) | Green solvent, well-established technology, high selectivity. | Product inhibition at high ethanol concentrations, potential for microbial contamination. |
| Organosolv Pretreatment & Hydrolysis | Ethanol-Water Mixtures | Lignocellulosic Biomass | Acid or Enzymatic Hydrolysis | Variable (depends on biomass and subsequent fermentation) | Effective lignin removal, solvent can be recycled and used in the process. | High cost of solvent recovery, potential for inhibitor formation. |
| Ionic Liquid (IL) Pretreatment | Ionic Liquids (e.g., [EMIM][OAc]) | Cellulose | Enzymatic Hydrolysis | High sugar release, leading to potentially high overall ethanol yield. | High cellulose solubility, low volatility, tunable properties. | High cost of ILs, potential toxicity, recovery and recycling challenges. |
| Direct Catalytic Hydration | Steam (Gaseous Phase) | Ethylene | Solid Acid Catalyst (e.g., Phosphoric Acid on a support) | ~95% conversion per pass | High throughput, continuous process, high purity product. | Requires high temperature and pressure, fossil fuel-derived substrate. |
Experimental Protocols
To facilitate comparative studies in a laboratory setting, detailed experimental protocols are essential. Below are methodologies for key experiments in both fermentation and chemical synthesis.
Protocol 1: Comparative Ethanol Production via Yeast Fermentation in Aqueous Co-Solvent Systems
Objective: To compare the efficiency of ethanol production by Saccharomyces cerevisiae in aqueous solutions containing different co-solvents.
Materials:
-
Saccharomyces cerevisiae strain
-
Yeast extract peptone dextrose (YPD) broth
-
Glucose (D-glucose)
-
Deionized water
-
Test co-solvents (e.g., glycerol, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG))
-
Sterile fermentation flasks with airlocks
-
Shaking incubator
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector
Methodology:
-
Inoculum Preparation: Culture S. cerevisiae in 50 mL of sterile YPD broth at 30°C in a shaking incubator (150 rpm) for 18-24 hours until the culture reaches the mid-exponential growth phase.
-
Fermentation Media Preparation:
-
Prepare a basal fermentation medium containing 100 g/L glucose, 10 g/L yeast extract, and 20 g/L peptone in deionized water.
-
Divide the basal medium into separate sterile flasks.
-
Add the test co-solvents to each flask to achieve the desired final concentration (e.g., 5% v/v). Include a control flask with no co-solvent.
-
-
Fermentation:
-
Inoculate each flask with the prepared yeast culture to an initial optical density (OD600) of approximately 0.1.
-
Incubate the flasks at 30°C with gentle agitation (100 rpm) for 48-72 hours.
-
Fit each flask with an airlock to maintain anaerobic conditions.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 6 hours).
-
Measure cell growth by monitoring the OD600 using a spectrophotometer.
-
Centrifuge the samples to pellet the yeast cells.
-
Analyze the supernatant for ethanol and residual glucose concentration using an HPLC system equipped with a suitable column (e.g., Bio-Rad HPX-87H) and a refractive index detector.
-
-
Data Analysis:
-
Plot ethanol concentration, glucose consumption, and cell density over time for each solvent condition.
-
Calculate the ethanol yield (g of ethanol produced per g of glucose consumed) and the volumetric productivity (g of ethanol per liter per hour).
-
Visualizations: Pathways and Workflows
Diagrams are crucial for understanding the complex relationships in biochemical pathways and experimental designs.
Ethanol Fermentation Pathway
The following diagram illustrates the biochemical pathway for ethanol formation from glucose in yeast.
Caption: Biochemical pathway of ethanol fermentation from glucose.
Experimental Workflow for Solvent Comparison
This diagram outlines the logical steps for a comparative study of ethanol formation in different solvent environments.
Safety Operating Guide
Navigating the Safe Disposal of Ethene and Ethanol in a Laboratory Setting
The proper management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like ethene and ethanol is not just a matter of regulatory compliance but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step information for the safe handling and disposal of these chemicals, with a focus on operational and logistical best practices.
A Note on Ethenol: It is important to clarify that "ethenol," also known as vinyl alcohol, is an unstable chemical compound that readily tautomerizes to acetaldehyde. As such, it is not a substance that is typically stored or requires a standard disposal procedure in a laboratory context. It is presumed that the intended query pertains to ethanol , a widely used laboratory solvent.
Disposal of Ethene Gas
Ethene, a flammable gas, requires specific handling and disposal protocols to mitigate risks of fire and explosion.
Immediate Safety and Handling:
-
Work in a well-ventilated area, preferably within a fume hood.
-
Keep ethene cylinders away from heat, sparks, and open flames.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Use appropriate personal protective equipment (PPE), including safety goggles and flame-retardant gloves.
Disposal Procedure:
-
Small Quantities: For residual amounts of ethene gas in a system, the preferred method is controlled ventilation or burning. This should only be performed by trained personnel with appropriate equipment, such as a flare system, to ensure complete and safe combustion.
-
Unused or Partially Used Cylinders: Return all unused or partially used ethene cylinders to the manufacturer or supplier. Do not attempt to vent or dispose of the contents yourself.
-
Empty Cylinders: Mark empty cylinders clearly and store them separately from full cylinders. Follow the supplier's instructions for return or collection.
Disposal of Ethanol
Ethanol is a flammable liquid and is classified as a hazardous waste in many jurisdictions, especially at concentrations of 24% or higher[1][2].
Immediate Safety and Handling:
-
Handle ethanol in a well-ventilated area and away from ignition sources[3][4].
-
Store ethanol waste in clearly labeled, dedicated containers for flammable liquids[3][5].
-
Segregate ethanol waste from other chemical wastes, particularly oxidizing agents, acids, and bases, to prevent hazardous reactions[3].
Disposal Procedure:
-
Collection: Collect all ethanol waste in a designated, properly labeled hazardous waste container[3][4][5]. The container should be made of a material suitable for flammable liquids[3].
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added[4]. The label should clearly identify the contents as "Ethanol Waste" and include any other components mixed with it.
-
Storage: Store the waste container in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet[5][6]. Ensure the container is kept closed when not in use[4][6].
-
Disposal Request: Once the container is nearly full (typically around 75-80%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5][6]. Do not dispose of ethanol down the sink, as this can violate regulations and harm the environment[1][3].
Quantitative Data for Ethanol Disposal
| Parameter | Guideline | Source |
| Hazardous Waste Threshold | Concentrations of 24% ethanol or greater are typically considered hazardous waste. | [1][2] |
| Non-Hazardous Concentration | Ethanol solutions less than 24% may not be classified as hazardous in some jurisdictions, but drain disposal is still often discouraged. | [1][2] |
| Storage Limit | Dispose of regularly generated chemical waste within 90 days. | [4] |
Experimental Protocols
Small Ethanol Spill Cleanup:
-
Alert personnel in the immediate area.
-
If the spill is small (less than 1 liter), dilute it with water and absorb it with an inert material like sand or vermiculite[4].
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal[5].
-
Clean the spill area with soap and water.
Large Ethanol Spill Cleanup (>1 Liter):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS[4].
-
Provide ventilation to the area if it is safe to do so.
-
Only trained personnel with appropriate PPE and spill control equipment should handle large spills.
Disposal Workflow
Caption: Decision workflow for the disposal of ethene and ethanol waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. youtube.com [youtube.com]
Navigating the Safe Handling of Ethene and its Derivatives
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling ethene gas and acetaldehyde, the stable isomer of ethenol.
Ethene (ethylene) is a highly flammable, colorless gas with a faint sweet odor.[1] While the term "ethenol" (vinyl alcohol) might be used, it is an unstable chemical that rapidly converts to its more stable isomer, acetaldehyde. Therefore, this guide focuses on the practical safety measures for acetaldehyde, a volatile and flammable liquid.
Section 1: Ethene (Gas)
Ethene is an extremely flammable gas that can cause drowsiness or dizziness upon inhalation.[2] It is crucial to handle it in well-ventilated areas and away from any ignition sources.
Personal Protective Equipment (PPE) for Ethene
A thorough risk assessment is necessary to select the appropriate PPE for any given task involving ethene.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles.[4] | Protects against potential contact with gas or splashes of liquefied gas. |
| Hand Protection | Insulated gloves when handling cylinders. | Protects against frostbite from contact with the liquefied gas.[5] |
| Body Protection | Flame-retardant or fire-resistant clothing.[5] | Minimizes risk of burns in case of fire. |
| Respiratory Protection | Not typically required with adequate ventilation. A self-contained breathing apparatus (SCBA) should be used in case of leaks or entry into areas with high gas concentrations.[1][5] | Protects against asphyxiation by displacing oxygen, and from inhaling high concentrations of the gas.[4] |
Operational Plan for Ethene Gas Cylinders
Receiving and Storage:
-
Inspect incoming cylinders for damage and proper labeling.
-
Store cylinders in a well-ventilated, secure area, away from heat, sunlight, and combustible materials.[6][7]
-
Cylinders must be stored upright and secured with a chain or strap to prevent falling.[8][9]
-
Separate full and empty cylinders.[9]
In-Use Procedure:
-
Transport cylinders using a suitable cylinder trolley; never roll or drag them.[6]
-
Ensure the work area is well-ventilated and free of ignition sources.[2][10]
-
Use non-sparking tools and explosion-proof equipment.[10][11]
-
Before connecting, purge the system with an inert gas.[3]
-
Open the cylinder valve slowly. Keep the valve key in place when the cylinder is in use for quick shut-off in an emergency.[6]
Emergency Leak Procedure:
-
If a leak is detected, evacuate the area immediately.[11]
-
Eliminate all ignition sources if it is safe to do so.
-
If the leak cannot be stopped, move the cylinder to a safe, open-air location and allow it to empty.[11]
-
A leaking gas fire should not be extinguished unless the gas flow can be stopped safely.
Disposal Plan for Ethene
-
Empty Cylinders : When a cylinder is empty, securely close the valve and replace the valve cap. Mark the cylinder as "empty" and return it to the designated storage area for empty cylinders, segregated from full ones.[8]
-
Return to Supplier : Arrange for the return of all empty cylinders to the gas supplier.[12]
-
Waste Gas : Unused ethene gas should be disposed of in accordance with local environmental regulations, which may involve controlled burning or incineration.[11] Never vent large quantities to the atmosphere.
Section 2: Acetaldehyde (Stable form of Ethenol)
Acetaldehyde is an extremely flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[13][14] It is also suspected of causing genetic defects and cancer.[13][15] Due to its high volatility and flammability, it must be handled with extreme caution in a well-ventilated area, preferably a chemical fume hood.[16]
Personal Protective Equipment (PPE) for Acetaldehyde
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[16] | Protects against splashes and vapors which cause severe eye irritation.[14][17] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Teflon). | Prevents skin contact with the liquid.[13] |
| Body Protection | Flame-retardant, anti-static lab coat or chemical-resistant apron.[18] | Protects against splashes and reduces fire risk. |
| Respiratory Protection | Use only in a certified chemical fume hood. For spills or ventilation failure, use a NIOSH-approved respirator with organic vapor cartridges or an SCBA.[16] | Protects against inhalation of vapors, which can cause respiratory irritation and other systemic effects.[15] |
Operational Plan for Acetaldehyde
Preparation and Handling:
-
Work exclusively within a certified chemical fume hood.
-
Ensure all potential ignition sources are removed from the area.[15] Use non-sparking tools and explosion-proof equipment.[19]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[14][20]
-
Keep the container tightly closed when not in use.[13]
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.[11]
Emergency Spill Procedure:
-
Evacuate all personnel from the immediate area.
-
Remove all ignition sources.
-
Ventilate the area.
-
Use a non-combustible absorbent material to clean up the spill.[21]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan for Acetaldehyde
-
Chemical Waste : Acetaldehyde and any materials contaminated with it must be disposed of as hazardous waste.[20]
-
Containers : Collect all acetaldehyde waste in a clearly labeled, sealed, and compatible container.
-
Disposal Vendor : Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a licensed chemical waste disposal company.[20] Do not pour acetaldehyde down the drain.[16]
References
- 1. Disposal of Ethylene (C₂H₄) — Synergy Recycling [synergy-recycling.co.uk]
- 2. lottechem.my [lottechem.my]
- 3. docs.airliquide.com.au [docs.airliquide.com.au]
- 4. What are the safety precautions when handling ethylene? - Blog [jsmrchem.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. Official BOC Gases | Gas, Equipment and Accessories | Services and Industries - UK [bocgases.co.uk]
- 7. wirehouse-es.com [wirehouse-es.com]
- 8. smca.org [smca.org]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. alsafetydatasheets.com [alsafetydatasheets.com]
- 11. nj.gov [nj.gov]
- 12. stmarytx.edu [stmarytx.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. agilent.com [agilent.com]
- 15. carlroth.com [carlroth.com]
- 16. pallavchemicals.com [pallavchemicals.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. echemi.com [echemi.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
